Methyl 4,5-difluoro-2-methylbenzoate
Description
Properties
IUPAC Name |
methyl 4,5-difluoro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGLSZAOXRKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4,5-difluoro-2-methylbenzoate
Introduction
Methyl 4,5-difluoro-2-methylbenzoate, with the CAS Number 1245515-60-9, is a fluorinated aromatic ester that holds significant promise as a versatile building block in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1] The strategic placement of two fluorine atoms on the benzene ring, coupled with a methyl group and a methyl ester functionality, imparts unique electronic and steric properties to the molecule. These characteristics can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of larger molecules into which it is incorporated.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectral characteristics, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure and comparison with related compounds.
| Property | Value | Source |
| CAS Number | 1245515-60-9 | [2] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Predicted to be a solid or liquid at room temperature | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
The precursor, 4,5-difluoro-2-methylbenzoic acid (CAS 183237-86-7), is an off-white powder with a melting point of 119-121°C.[3]
Synthesis and Purification
This compound is most commonly synthesized through the Fischer esterification of its corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid, with methanol in the presence of an acid catalyst.[4][5] This method is widely used for the preparation of esters from carboxylic acids and alcohols due to its reliability and relatively straightforward procedure.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 4,5-difluoro-2-methylbenzoic acid and methanol.
Materials:
-
4,5-difluoro-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-2-methylbenzoic acid in an excess of anhydrous methanol. A typical molar ratio would be 1:10 to 1:20 of acid to alcohol to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Typically, 3-5 mol% relative to the carboxylic acid is sufficient. The addition of the strong acid is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: A representative workflow for the synthesis of this compound.
Spectral Analysis (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following analysis is based on established principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.8 | Doublet of doublets (dd) | 1H | Ar-H | Aromatic proton ortho to the ester group, showing coupling to the adjacent fluorine and the other aromatic proton. |
| ~7.0 - 7.3 | Doublet of doublets (dd) | 1H | Ar-H | Aromatic proton meta to the ester group, showing coupling to two adjacent fluorine atoms. |
| ~3.9 | Singlet (s) | 3H | -OCH₃ | Methyl protons of the ester group. |
| ~2.5 | Singlet (s) | 3H | Ar-CH₃ | Methyl protons attached to the aromatic ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C=O | Carbonyl carbon of the ester. |
| ~145 - 160 (d) | C-F | Aromatic carbons directly bonded to fluorine, appearing as doublets due to C-F coupling. |
| ~115 - 135 | Ar-C | Other aromatic carbons. |
| ~52 | -OCH₃ | Methyl carbon of the ester. |
| ~15 - 20 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds:[6][7]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -110 to -140 | Multiplet | Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to the adjacent aromatic protons and to each other. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000 - 3100 | C-H | Aromatic C-H stretch |
| ~2850 - 2960 | C-H | Aliphatic C-H stretch (methyl groups) |
| ~1720 - 1740 | C=O | Ester carbonyl stretch |
| ~1600, ~1480 | C=C | Aromatic C=C stretch |
| ~1200 - 1300 | C-O | Ester C-O stretch |
| ~1100 - 1250 | C-F | Aryl-F stretch |
Reactivity and Synthetic Utility
This compound is a valuable intermediate for further chemical transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. chem-casts.com [chem-casts.com]
- 4. nbinno.com [nbinno.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 4,5-difluoro-2-methylbenzoate (CAS 1245515-60-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
Methyl 4,5-difluoro-2-methylbenzoate, bearing the CAS number 1245515-60-9, represents a specialized building block within the expansive field of organic synthesis. Its unique trifunctional substitution pattern—two fluorine atoms, a methyl group, and a methyl ester on a benzene ring—renders it a molecule of significant interest for the construction of complex chemical architectures. This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data to offer insights into its properties, synthesis, and applications. It is important to note, however, that while the significance of this intermediate is clear from its role in the synthesis of pharmaceuticals and agrochemicals, detailed, publicly available experimental data, particularly spectroscopic analyses, remains limited. This guide will, therefore, focus on the established chemistry of its precursor and analogous structures to provide a robust and scientifically grounded resource.
Core Molecular Attributes and Physicochemical Properties
This compound is a derivative of benzoic acid, a common scaffold in medicinal chemistry and materials science. The introduction of fluorine atoms and a methyl group profoundly influences its electronic and steric properties, thereby dictating its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 1245515-60-9 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)F)F | [1] |
| InChI Key | XDOGLSZAOXRKPK-UHFFFAOYSA-N | [1] |
Table 1: Key identifiers and molecular properties of this compound.
The presence of two fluorine atoms on the aromatic ring is a key feature. Fluorine's high electronegativity can significantly alter the acidity of nearby protons and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. Furthermore, the strategic placement of fluorine can block metabolic pathways, a desirable trait in drug design, leading to improved pharmacokinetic profiles.[3]
Synthesis and Mechanistic Considerations
Synthesis of the Precursor: 4,5-Difluoro-2-methylbenzoic Acid
The synthesis of 4,5-difluoro-2-methylbenzoic acid (CAS 183237-86-7) is a critical first step.[4][5] A plausible and documented synthetic route involves a multi-step process that leverages readily available starting materials.
Experimental Protocol: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid (Conceptual)
This protocol is based on analogous syntheses and established organic chemistry principles.
Step 1: Acylation of a Fluorinated Toluene Derivative A suitable fluorinated toluene derivative would undergo a Friedel-Crafts acylation reaction to introduce a carbonyl group. The specific starting material and acylation agent would be chosen to yield the desired substitution pattern.
Step 2: Oxidation to the Carboxylic Acid The resulting ketone would then be oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid. The reaction conditions would need to be carefully controlled to avoid unwanted side reactions.
Step 3: Purification The crude 4,5-difluoro-2-methylbenzoic acid would be purified using standard techniques such as recrystallization or column chromatography to yield the pure carboxylic acid precursor.
Esterification to this compound
The final step in the synthesis is the esterification of 4,5-difluoro-2-methylbenzoic acid with methanol. The most common and direct method for this transformation is the Fischer-Speier esterification.
Causality Behind Experimental Choices:
The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product (the ester), a large excess of the alcohol (methanol in this case) is typically used. The acid catalyst, commonly concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The removal of water as it is formed can also shift the equilibrium to favor the product.
Experimental Protocol: Fischer Esterification of 4,5-Difluoro-2-methylbenzoic Acid (Conceptual)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-difluoro-2-methylbenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or distillation.
Caption: Conceptual workflow for the synthesis of this compound.
Predicted Spectroscopic Data and Structural Elucidation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum would provide information about the different types of protons and their neighboring atoms.
-
Aromatic Protons: Two signals would be expected in the aromatic region (typically 6.5-8.0 ppm). The fluorine atoms and the methyl group would influence their chemical shifts and coupling patterns. The proton at position 3 and the proton at position 6 would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.
-
Methyl Ester Protons (-OCH₃): A sharp singlet would be expected around 3.8-4.0 ppm, corresponding to the three equivalent protons of the methyl ester group.
-
Aromatic Methyl Protons (-CH₃): A singlet would be expected around 2.3-2.6 ppm for the three protons of the methyl group attached to the aromatic ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm, would correspond to the carbonyl carbon of the ester.
-
Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbons directly bonded to the fluorine atoms would exhibit large C-F coupling constants, which is a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methyl group.
-
Methyl Ester Carbon (-OCH₃): A signal around 50-55 ppm would correspond to the carbon of the methyl ester group.
-
Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, typically around 15-25 ppm, would correspond to the carbon of the methyl group on the aromatic ring.
Predicted Infrared (IR) Spectrum
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band would be expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band would be present in the range of 1100-1300 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1100-1400 cm⁻¹ would indicate the presence of carbon-fluorine bonds.
-
Aromatic C=C Stretch: Medium to weak absorption bands would appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Absorption bands for aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.
Predicted Mass Spectrum
The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (186.16).
-
Key Fragmentation Patterns: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ peak. The presence of the fluorinated and methylated aromatic ring would also lead to characteristic fragmentation patterns.
Applications in Research and Development
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or unique material properties.[3]
-
Pharmaceuticals: The difluoro-methyl-substituted phenyl ring is a valuable pharmacophore. The fluorine atoms can enhance metabolic stability and binding affinity of a drug candidate to its target protein. This intermediate can be used in the synthesis of a variety of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and central nervous system agents.[3]
-
Agrochemicals: In the agrochemical industry, fluorinated compounds are often used to develop new herbicides, insecticides, and fungicides with improved efficacy and selectivity. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents.
-
Materials Science: The incorporation of fluorine atoms into organic materials can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties. This intermediate could be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials.
Caption: Key application areas of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from suppliers indicates that it should be handled with care. The hazard statements associated with this compound include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. While the lack of extensive, publicly available experimental data presents a challenge, a solid understanding of its structure and the chemistry of its precursors allows for a confident prediction of its properties and reactivity. As the demand for novel fluorinated compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, it is likely that more detailed information on this and similar building blocks will become available. This guide serves as a foundational resource for researchers and scientists, providing a logical framework for understanding and utilizing this valuable synthetic tool.
References
An In-depth Technical Guide to the Molecular Structure and Significance of Methyl 4,5-difluoro-2-methylbenzoate
This guide provides a comprehensive technical overview of Methyl 4,5-difluoro-2-methylbenzoate, a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, a validated synthesis protocol, and the rationale behind its growing importance in medicinal chemistry.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery for modulating a compound's physicochemical and pharmacokinetic properties.[1][2] The judicious placement of fluorine atoms can influence metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing the therapeutic potential of a drug candidate.[1][2] this compound is a versatile building block that embodies this principle, offering a unique combination of steric and electronic features for the synthesis of novel bioactive compounds.[3] This guide will serve as a technical resource for understanding and utilizing this valuable synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 1245515-60-9) possesses a strategically substituted benzene ring that is key to its utility. The ortho-methyl group introduces steric hindrance that can influence the conformation of the molecule and its interactions with biological targets.[4][5][6] The vicinal fluorine atoms at the 4 and 5 positions create a strong dipole moment and significantly alter the electronic nature of the aromatic ring.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1245515-60-9 | Internal Data |
| Molecular Formula | C₉H₈F₂O₂ | Internal Data |
| Molecular Weight | 186.16 g/mol | Internal Data |
| Appearance | Off-white to white crystalline solid (Predicted) | Internal Data |
| Melting Point | Not available | Internal Data |
| Boiling Point | Not available | Internal Data |
| Storage | Sealed in dry, 2-8°C | Internal Data |
Predicted Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ortho-methyl protons, and the ester methyl protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the ortho-methyl group.
Table 2: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Ar-H (Position 3) | 7.0 - 7.2 | Doublet of doublets (dd) | J(H,F) ≈ 8-10 Hz, J(H,H) ≈ 8-9 Hz | This proton is coupled to the adjacent aromatic proton and the fluorine at position 4. |
| Ar-H (Position 6) | 7.6 - 7.8 | Doublet of doublets (dd) | J(H,F) ≈ 6-8 Hz, J(H,H) ≈ 8-9 Hz | This proton is coupled to the adjacent aromatic proton and the fluorine at position 5. |
| -OCH₃ (Ester) | ~ 3.9 | Singlet (s) | N/A | Typical chemical shift for a methyl ester. |
| -CH₃ (Aromatic) | ~ 2.5 | Singlet (s) | N/A | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be characterized by the influence of the fluorine atoms, which will cause splitting of the signals for the carbon atoms to which they are attached and for adjacent carbons due to C-F coupling.[10]
Table 3: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Rationale |
| C=O (Ester) | 165 - 168 | No | Typical range for an ester carbonyl. |
| C-F (Position 4) | 150 - 155 | ¹J(C,F) ≈ 240-250 Hz | Large one-bond coupling constant. |
| C-F (Position 5) | 145 - 150 | ¹J(C,F) ≈ 240-250 Hz | Large one-bond coupling constant. |
| C-CH₃ (Position 2) | 135 - 140 | ³J(C,F) ≈ 3-5 Hz | Three-bond coupling to F at position 4. |
| C-COOCH₃ (Position 1) | 125 - 130 | ³J(C,F) ≈ 3-5 Hz | Three-bond coupling to F at position 5. |
| C-H (Position 3) | 118 - 122 | ²J(C,F) ≈ 20-25 Hz | Two-bond coupling to F at position 4. |
| C-H (Position 6) | 115 - 120 | ²J(C,F) ≈ 20-25 Hz | Two-bond coupling to F at position 5. |
| -OCH₃ (Ester) | ~ 52 | No | Typical chemical shift for a methyl ester carbon. |
| -CH₃ (Aromatic) | ~ 18 | No | Typical chemical shift for an aromatic methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the carbonyl group of the ester, the C-F bonds, and the aromatic ring.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~ 1730-1715 | Strong | C=O stretching (ester) |
| ~ 1600, 1500, 1450 | Medium-Strong | C=C stretching (aromatic ring) |
| ~ 1300-1100 | Strong | C-F stretching |
| ~ 1250-1000 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 155, and the loss of the entire ester group (-COOCH₃, 59 Da) to give a fragment at m/z 127.
Synthesis Protocol: Fischer Esterification
This compound is readily synthesized from its corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid, via a Fischer esterification reaction.[11] The presence of the ortho-methyl group can introduce some steric hindrance, potentially slowing the reaction rate compared to unhindered benzoic acids.[1][4][12] Therefore, the use of an excess of the alcohol (methanol) and a strong acid catalyst is recommended to drive the equilibrium towards the product.[11]
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
Materials:
-
4,5-Difluoro-2-methylbenzoic acid (1.0 eq)
-
Methanol (20-30 eq, anhydrous)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-methylbenzoic acid.
-
Add an excess of anhydrous methanol to the flask.
-
Slowly and carefully add concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 4,5-difluoro substitution pattern on the benzene ring of this compound is of particular interest in medicinal chemistry. The two fluorine atoms can significantly enhance the binding affinity of a molecule to its target protein through favorable electrostatic interactions and by displacing water molecules from the binding pocket.[1] Furthermore, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and improve the pharmacokinetic profile of a drug.[1]
This fluorinated building block can be utilized in the synthesis of a wide range of pharmaceutical agents, including but not limited to:
-
Kinase Inhibitors: The difluorophenyl moiety is a common feature in many kinase inhibitors, where it can form key interactions within the ATP-binding site.
-
GPCR Ligands: The electronic properties of the difluorinated ring can be tuned to optimize interactions with G-protein coupled receptors.
-
Enzyme Inhibitors: The unique steric and electronic properties of this compound make it a valuable starting material for the design of inhibitors for various enzyme classes.
The use of benzoic acid derivatives as prodrugs is also a promising strategy, particularly in the development of new treatments for tuberculosis.[13] The ester functionality of this compound can be hydrolyzed in vivo to release the active carboxylic acid, potentially improving cell permeability and overall efficacy.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique molecular structure, characterized by the presence of vicinal fluorine atoms and an ortho-methyl group, provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, a reliable synthesis protocol, and its potential applications, serving as a foundational resource for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Methyl 3,4-difluorobenzoate 97 369-25-5 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Methyl 4,5-difluoro-2-methylbenzoate
Abstract
This technical guide provides an in-depth exploration of a robust and scientifically validated synthetic pathway for Methyl 4,5-difluoro-2-methylbenzoate, a key fluorinated building block in modern medicinal and agrochemical research.[1][2][3] The narrative focuses on a multi-step synthesis commencing from the commercially available precursor, 4,5-difluoro-2-methylaniline. Core transformations, including diazo-tization, a Sandmeyer cyanation reaction, nitrile hydrolysis, and final esterification, are discussed in detail. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations that govern each experimental choice.
Introduction: The Strategic Importance of Fluorinated Benzoates
Fluorinated aromatic compounds are of paramount importance in the landscape of modern drug discovery. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 1245515-60-9) exemplifies a versatile scaffold, combining the benefits of fluorine substitution with a reactive methyl ester handle, making it a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] This guide delineates a logical and efficient pathway to this compound, emphasizing safety, scalability, and mechanistic understanding.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule, this compound, points to a straightforward final step: the esterification of its corresponding carboxylic acid. This approach establishes 4,5-difluoro-2-methylbenzoic acid (CAS 183237-86-7) as the pivotal intermediate.[2][4][5]
The synthesis of this key acid intermediate can be efficiently approached from 4,5-difluoro-2-methylaniline (CAS 875664-57-6), a readily available starting material.[6][7] The proposed forward synthesis leverages a classic and reliable sequence of aromatic transformations.
Caption: Retrosynthetic pathway for this compound.
This pathway is advantageous due to the high-yielding and well-documented nature of each transformation, providing a clear and reproducible route from a simple aniline to the final ester product.
Synthesis of Key Intermediate: 4,5-Difluoro-2-methylbenzoic Acid
The core of this synthesis lies in the three-step conversion of 4,5-difluoro-2-methylaniline to 4,5-difluoro-2-methylbenzoic acid. This process hinges on the transformation of the amino group into a carboxylic acid via a diazonium salt intermediate.
Step 1: Diazotization of 4,5-Difluoro-2-methylaniline
The journey begins with the conversion of the primary aromatic amine into a diazonium salt. This reaction is a cornerstone of aromatic chemistry, providing a versatile intermediate for a wide range of subsequent substitutions.[8][9]
Causality of Experimental Choices:
-
Reagents: Sodium nitrite (NaNO₂) is the standard reagent for generating nitrous acid (HNO₂) in situ when combined with a strong mineral acid like hydrochloric acid (HCl).
-
Temperature: The reaction is conducted at low temperatures (0–5 °C). This is critical because aryl diazonium salts are thermally unstable and can decompose, potentially explosively at higher temperatures, or undergo unwanted side reactions.[10] The low temperature ensures the diazonium salt remains in solution for the subsequent step.
Caption: Workflow for the diazotization of the starting aniline.
Step 2: Sandmeyer Cyanation
With the diazonium salt prepared, the next objective is to replace the diazonium group (-N₂⁺) with a nitrile (-CN). The Sandmeyer reaction is the classic and most effective method for this transformation, utilizing a copper(I) salt as a catalyst.[11][12]
Causality of Experimental Choices:
-
Catalyst: Copper(I) cyanide (CuCN) is the specific reagent for cyanation. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[11] The aryl radical then reacts with the cyanide bound to the copper, yielding the benzonitrile and regenerating the copper(I) catalyst.
-
Self-Validation: The reaction progress is marked by the vigorous evolution of nitrogen gas, providing a clear visual cue that the transformation is proceeding. Completion can be monitored using Thin Layer Chromatography (TLC).
Step 3: Hydrolysis of 4,5-Difluoro-2-methylbenzonitrile
The final step in forming the key acid intermediate is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions on the activated aromatic ring.
Causality of Experimental Choices:
-
Conditions: Heating the nitrile in an aqueous solution of a strong base, such as sodium hydroxide (NaOH), initially forms the sodium salt of the carboxylic acid. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate to precipitate the desired 4,5-difluoro-2-methylbenzoic acid.
-
Purification: The product is typically a solid and can be purified effectively by recrystallization, yielding a high-purity intermediate ready for the final esterification step.
Final Synthesis Step: Fischer Esterification
The conversion of 4,5-difluoro-2-methylbenzoic acid to its methyl ester is most commonly and efficiently achieved via Fischer esterification.[13][14] This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.
Causality of Experimental Choices:
-
Reagents: Methanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Catalyst: A catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.[15] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Reaction Control: The reaction is typically heated to reflux to increase the reaction rate. The process is self-validating as the formation of the ester can be monitored by TLC, observing the disappearance of the more polar carboxylic acid spot and the appearance of the less polar ester spot.
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Diazotization | 4,5-Difluoro-2-methylaniline, NaNO₂, HCl | 0–5 °C, Aqueous |
| 2 | Sandmeyer Cyanation | Diazonium Salt, CuCN | 60–70 °C, Aqueous |
| 3 | Nitrile Hydrolysis | 4,5-Difluoro-2-methylbenzonitrile, NaOH | Reflux, then Acidification |
| 4 | Fischer Esterification | 4,5-Difluoro-2-methylbenzoic acid, Methanol, H₂SO₄ | Reflux |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 5.1: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4,5-difluoro-2-methylaniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. Cool the mixture to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 30 minutes at this temperature. The formation of the diazonium salt solution is now complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water and heat to 60 °C.
-
Carefully add the cold diazonium salt solution from the previous step to the hot cyanide solution. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 70-80 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product (4,5-difluoro-2-methylbenzonitrile) with a suitable organic solvent (e.g., toluene). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Hydrolysis: Remove the solvent under reduced pressure. To the crude nitrile, add a 20% aqueous solution of sodium hydroxide (4.0 eq) and heat to reflux for 4-6 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and acidify to pH ~2 with concentrated HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude 4,5-difluoro-2-methylbenzoic acid can be purified by recrystallization from an ethanol/water mixture.
Protocol 5.2: Synthesis of this compound
-
Esterification: In a round-bottom flask, dissolve the purified 4,5-difluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
The final product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. 4,5-difluoro-2-methylbenzoic acid [stenutz.eu]
- 5. scbt.com [scbt.com]
- 6. 875664-57-6 | 4,5-Difluoro-2-methylaniline - Alachem Co., Ltd. [alachem.co.jp]
- 7. scbt.com [scbt.com]
- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 9. scienceinfo.com [scienceinfo.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 14. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Strategic Advantage of Methyl 4,5-difluoro-2-methylbenzoate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Fluorine Advantage in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.[1][2][3] It is estimated that approximately 20% of all recently marketed pharmaceuticals contain at least one fluorine atom, a testament to its significant role in enhancing drug-like properties.[4] Within this context, fluorinated aromatic compounds, such as derivatives of benzoic acid, have emerged as particularly valuable building blocks for the synthesis of complex and potent therapeutic agents.[5][6]
This technical guide focuses on a key exemplar of this class: Methyl 4,5-difluoro-2-methylbenzoate . We will delve into the synthetic utility of this versatile starting material, explore the causality behind its application in drug discovery programs, and provide a detailed, field-proven protocol for its conversion into a key intermediate for a clinical-stage oncology drug.
Physicochemical Properties and Synthetic Rationale
This compound is a trifunctional building block offering a unique combination of reactive handles and modulating substituents. The strategic placement of its functional groups provides a compelling rationale for its use in medicinal chemistry.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₉H₈F₂O₂ | Provides a compact, low molecular weight starting point. |
| Molecular Weight | 186.16 g/mol | Favorable for maintaining drug-like properties (e.g., Lipinski's Rule of Five). |
| CAS Number | 1245515-60-9 | Unique identifier for sourcing and regulatory purposes.[7] |
| Appearance | Off-white to white solid | Standard physical state for a chemical intermediate. |
| Storage | Sealed in dry, 2-8°C | Indicates good stability under standard laboratory conditions.[7] |
The key to its utility lies in the interplay of its three core components:
-
The Methyl Ester: This group serves as a readily transformable handle. It can be hydrolyzed to the corresponding carboxylic acid, which is then poised for a variety of coupling reactions, most notably amide bond formation.[2] This is a fundamental transformation in the synthesis of a vast number of pharmaceuticals.
-
The Ortho-Methyl Group: The methyl group at the 2-position provides steric influence and can modulate the conformation of the molecule. This can be crucial for achieving selective binding to a biological target.
-
The Vicinal Difluoro Substituents: The fluorine atoms at the 4- and 5-positions are the most impactful features. Their strong electron-withdrawing nature can significantly alter the pKa of the corresponding carboxylic acid, influencing its reactivity and the binding characteristics of its derivatives. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often protecting adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an extended in-vivo half-life of the final drug molecule.[1]
Core Application: A Case Study in the Synthesis of Belvarafenib (HM95573)
A prime example of the strategic application of this compound is in the synthesis of Belvarafenib (HM95573) , a potent and selective RAF kinase inhibitor that has been investigated for the treatment of various cancers. The core of Belvarafenib's structure is a substituted pyrazole, and the synthesis of a key pyrazole intermediate leverages 4,5-difluoro-2-methylbenzoic acid (the hydrolyzed form of the title compound).
The following workflow outlines the critical steps in the synthesis of a key pyrazole intermediate, starting from 4,5-difluoro-2-methylbenzoic acid.
Caption: Synthetic workflow from 4,5-difluoro-2-methylbenzoic acid to a key Belvarafenib intermediate.
Experimental Protocols
The following protocols are derived from established synthetic methodologies for amide bond formation and are analogous to the transformations described in the patent literature for the synthesis of Belvarafenib precursors.
Protocol 1: Hydrolysis of this compound
This initial step converts the commercially available ester to the necessary carboxylic acid.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (LiOH, ~2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH ~2-3 with aqueous HCl (e.g., 1M).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield 4,5-difluoro-2-methylbenzoic acid, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling to form N-(pyrimidin-5-yl)-4,5-difluoro-2-methylbenzamide
This protocol details the crucial amide bond formation, a key step in constructing the core of many kinase inhibitors.
-
Reactant Preparation: To a solution of 4,5-difluoro-2-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).
-
Acid Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add 5-aminopyrimidine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or Na₂SO₄.
-
-
Purification: Filter the drying agent and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure N-(pyrimidin-5-yl)-4,5-difluoro-2-methylbenzamide.
Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.
Conclusion: A Versatile and Indispensable Building Block
This compound, and its corresponding carboxylic acid, represent more than just another chemical intermediate. They are the embodiment of a successful strategy in modern medicinal chemistry: the use of fluorination to impart desirable drug-like properties. The strategic positioning of the fluoro, methyl, and ester groups provides a trifecta of functionality that allows for efficient and controlled synthesis of complex molecular architectures. The successful application of this building block in the synthesis of a clinical-stage kinase inhibitor like Belvarafenib underscores its value and proven utility. For researchers and scientists in drug development, understanding the rationale and application of such key intermediates is paramount to the successful and efficient discovery of the next generation of therapeutics.
References
- 1. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 4. US7256209B2 - Pyrazole derivatives and diabetic medicine containing them - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
The Strategic Role of Methyl 4,5-difluoro-2-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing molecular properties. The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1] These modifications often translate into enhanced pharmacokinetic and pharmacodynamic profiles, leading to more effective and safer therapeutics. This guide delves into the specific role and application of a key fluorinated building block, Methyl 4,5-difluoro-2-methylbenzoate , in the synthesis of advanced therapeutic agents, with a particular focus on its utility in the development of kinase inhibitors.
Physicochemical Properties and Structural Features of this compound
This compound is a substituted aromatic ester with the chemical formula C₉H₈F₂O₂. Its structure features a benzene ring substituted with two fluorine atoms at the 4 and 5 positions, a methyl group at the 2 position, and a methyl ester group at the 1 position. This unique arrangement of substituents imparts specific physicochemical properties that are highly advantageous in drug design.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 4,5-Difluoro-2-methylbenzoic acid |
| CAS Number | 1245515-60-9 | 183237-86-7 |
| Molecular Formula | C₉H₈F₂O₂ | C₈H₆F₂O₂ |
| Molecular Weight | 186.16 g/mol | 172.13 g/mol |
| Appearance | Not explicitly available; likely a solid | Off-white to white crystalline powder |
| Melting Point | Not explicitly available | 119-121 °C |
| Boiling Point | Not explicitly available | Not explicitly available |
| Solubility | Soluble in common organic solvents | Soluble in many organic solvents |
The presence of two fluorine atoms on the aromatic ring significantly alters the electronic distribution of the molecule. The strong electron-withdrawing nature of fluorine can:
-
Modulate the acidity of the corresponding carboxylic acid , influencing its interaction with biological targets.
-
Enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Increase lipophilicity , which can improve membrane permeability and cellular uptake.
-
Promote favorable interactions with protein targets through the formation of hydrogen bonds or other non-covalent interactions.
The methyl group at the ortho position to the ester provides steric hindrance that can influence the conformation of the molecule and its derivatives, potentially locking it into a bioactive conformation.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound typically starts from its corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid. A general and reliable method for its preparation is through Fischer esterification.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4,5-difluoro-2-methylbenzoic acid via Fischer esterification.
Materials:
-
4,5-Difluoro-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-2-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with brine to remove any remaining aqueous contaminants.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
The Role of this compound as a Key Building Block in Medicinal Chemistry
This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, a common linkage in many drug molecules.
Case Study: Synthesis of EGFR Degraders
Recent patent literature discloses the use of this compound in the synthesis of novel Epidermal Growth Factor Receptor (EGFR) degraders.[1][2][3] These molecules are designed to not only inhibit the kinase activity of EGFR but also to induce its degradation, offering a potential advantage over traditional inhibitors in overcoming drug resistance.
General Synthetic Strategy:
The synthesis of these EGFR degraders often involves the following key steps:
-
Hydrolysis of the Ester: The methyl ester of this compound is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield 4,5-difluoro-2-methylbenzoic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a suitable amine fragment using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride). This amine fragment typically contains the warhead that binds to the EGFR kinase domain and a linker connected to a ligand for an E3 ubiquitin ligase.
Diagram: General Synthetic Pathway for Kinase Inhibitors
Caption: General workflow for utilizing the title compound in kinase inhibitor synthesis.
Experimental Protocol: Amide Coupling of 4,5-Difluoro-2-methylbenzoic Acid
Objective: To form an amide bond between 4,5-difluoro-2-methylbenzoic acid and a primary or secondary amine.
Materials:
-
4,5-Difluoro-2-methylbenzoic acid
-
Amine (primary or secondary)
-
HATU or T3P (or other suitable coupling reagent)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (optional, to improve solubility)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-difluoro-2-methylbenzoic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude amide product can then be purified by flash column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While specific experimental spectra for the title compound are not widely published, predicted data and analysis of similar structures can provide valuable guidance.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.0 - 7.5 | m | 2H | Ar-H |
| Methoxy-H | ~3.9 | s | 3H | -OCH₃ |
| Methyl-H | ~2.5 | s | 3H | Ar-CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~165 | C=O |
| Aromatic (C-F) | 145 - 155 (d, JCF) | C-F |
| Aromatic | 115 - 135 | Ar-C |
| Methoxy | ~52 | -OCH₃ |
| Methyl | ~20 | Ar-CH₃ |
(Note: Predicted chemical shifts are estimates and may vary from experimental values. 'd' denotes a doublet due to C-F coupling, and 'm' denotes a multiplet.)
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a sterically influential methyl group, provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. As demonstrated in the synthesis of next-generation EGFR degraders, this intermediate facilitates the construction of complex molecular architectures with enhanced biological activity and improved pharmacokinetic profiles. The synthetic protocols outlined in this guide provide a practical framework for the preparation and utilization of this valuable compound in drug discovery and development. As the demand for more sophisticated and effective therapeutics continues to grow, the role of fluorinated intermediates like this compound is set to become even more prominent.
References
Methyl 4,5-difluoro-2-methylbenzoate: A Versatile Fluorinated Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a wide array of chemical and physical properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and conformational preferences. This has led to a surge in the demand for versatile, fluorinated building blocks that can be readily integrated into complex molecular architectures. Methyl 4,5-difluoro-2-methylbenzoate has emerged as a particularly valuable reagent, offering a unique combination of reactive sites and fluorine substitution patterns that make it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a building block is paramount for its successful application in synthesis and for the unambiguous characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1245515-60-9 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Appearance | Off-white to white crystalline solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |
Spectroscopic Data (Predicted and Comparative)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, and the methyl ester group. The aromatic protons will exhibit splitting patterns influenced by both fluorine-proton and proton-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will provide key information on the carbon framework. The chemical shifts of the aromatic carbons will be significantly influenced by the fluorine substituents.[4][5] Studies on substituted methyl benzoates have shown that the carbomethoxy and aromatic carbon chemical shifts are sensitive to the nature and position of substituents.[4][5]
-
¹⁹F NMR: This technique is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and the entire ester functionality.
Synthesis of this compound
The synthesis of this compound is a two-step process, commencing with the preparation of the corresponding carboxylic acid followed by its esterification.
Step 1: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid
A common route to 4,5-difluoro-2-methylbenzoic acid involves the ortho-lithiation of a suitable fluorinated toluene derivative, followed by carboxylation with carbon dioxide. However, a more scalable and industrially relevant approach utilizes a Friedel-Crafts acylation followed by hydrolysis.[6]
Workflow for the Synthesis of 4,5-Difluoro-2-methylbenzoic Acid
Caption: Synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid
-
Friedel-Crafts Acylation: To a solution of m-fluorotoluene in a suitable solvent, add a Lewis acid catalyst such as anhydrous aluminum trichloride. Cool the mixture and slowly add trichloroacetyl chloride. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
-
Hydrolysis: The crude acylation product is then subjected to hydrolysis under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.[6]
Step 2: Fischer Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is readily achieved through Fischer esterification, a classic acid-catalyzed reaction with an alcohol.
Workflow for Fischer Esterification
Caption: Acid-catalyzed esterification process.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-difluoro-2-methylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[7] The use of thionyl chloride is often preferred as it reacts with any residual water and drives the equilibrium towards the product.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by column chromatography on silica gel.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of multiple reactive sites: the two fluorine atoms on the aromatic ring, which are susceptible to nucleophilic aromatic substitution, and the aromatic ring itself, which can participate in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms of this compound are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ester group. This allows for the selective displacement of one or both fluorine atoms by a variety of nucleophiles.
Mechanism of Nucleophilic Aromatic Substitution
Caption: The addition-elimination mechanism of SNAr.
Causality in Experimental Choices for SNAr:
-
Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The reactivity of the nucleophile will influence the reaction conditions required. For instance, more reactive nucleophiles like primary and secondary amines can often displace the fluorine atoms under milder conditions.
-
Solvent: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate SNAr reactions. These solvents effectively solvate the cation of the nucleophilic salt, leaving the anion more "naked" and therefore more reactive.
-
Base: For nucleophiles that are not inherently anionic (e.g., amines, alcohols, thiols), a base is required to generate the active nucleophile in situ. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized. While highly activated substrates can react at or below room temperature, reactions with less reactive nucleophiles may require heating to proceed at a reasonable rate.
Exemplary Protocol: Reaction with an Amine Nucleophile (e.g., Piperidine)
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the amine (e.g., piperidine) in a suitable dipolar aprotic solvent like DMSO.
-
Base Addition: Add a base such as potassium carbonate to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC.
-
Workup and Purification: After the starting material has been consumed, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-fluorine bonds in this compound can also serve as handles for palladium-catalyzed cross-coupling reactions, although they are generally less reactive than their chloro, bromo, or iodo counterparts. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
1. Buchwald-Hartwig Amination:
This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide (or in this case, an aryl fluoride) with an amine in the presence of a palladium catalyst and a suitable ligand.[8]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
2. Sonogashira Coupling:
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst.[9]
Exemplary Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (General Considerations):
-
Inert Atmosphere: These reactions are sensitive to oxygen, so they must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
Reagents: The reaction typically involves the aryl fluoride substrate, the coupling partner (e.g., amine or alkyne), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Anhydrous and degassed solvents such as toluene, dioxane, or DMF are commonly used.
-
Reaction Conditions: The reaction mixture is typically heated to elevated temperatures (e.g., 80-120 °C) for several hours.
-
Workup and Purification: The workup procedure generally involves filtering off the catalyst, followed by an extractive workup and purification by column chromatography.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of biologically active molecules and functional materials.
-
Kinase Inhibitors: The difluorinated phenyl ring is a common motif in many kinase inhibitors. The fluorine atoms can form favorable interactions with the protein backbone and can also block metabolic pathways, leading to improved pharmacokinetic properties.
-
Agrochemicals: The introduction of fluorine can enhance the efficacy and selectivity of herbicides and pesticides.
-
Advanced Materials: The thermal and chemical stability conferred by the carbon-fluorine bonds makes this building block suitable for the synthesis of specialty polymers and liquid crystals.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in various fields of chemical synthesis. Its straightforward preparation and the diverse reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and the causality behind experimental choices, as outlined in this guide, will enable researchers to fully exploit the potential of this important synthetic intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. 1245515-60-9|this compound|BLD Pharm [bldpharm.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Importance of Methyl 4,5-difluoro-2-methylbenzoate
An In-depth Technical Guide to the Reactivity and Stability of Methyl 4,5-difluoro-2-methylbenzoate
This compound (CAS No. 1245515-60-9) is a substituted aromatic ester that has emerged as a valuable building block in the synthesis of complex organic molecules.[1][2] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the strategic incorporation of fluorine atoms can significantly enhance the metabolic stability and binding affinity of target molecules.[3][4][5] The unique arrangement of two fluorine atoms, a methyl group, and a methyl ester on the benzene ring creates a nuanced electronic and steric profile, offering a versatile platform for synthetic transformations.[5][6] This guide provides a detailed exploration of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 1245515-60-9 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [7] |
| Physical Form | Colorless Liquid | [8] |
| Storage Temp. | Room Temperature | [8] |
Part 1: A Comprehensive Analysis of Chemical Reactivity
The reactivity of the this compound ring is governed by the interplay of its three distinct substituents. The electron-donating methyl group tends to activate the ring towards electrophilic attack, while the strongly electronegative fluorine atoms and the methyl ester group are deactivating.[4][9][10] This electronic tug-of-war dictates the regioselectivity and feasibility of various chemical transformations.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of the two fluorine atoms and the methyl ester functionality. However, reactions can be driven to completion under forcing conditions. The directing effects are as follows:
-
-CH₃ (at C2): Activating, ortho, para-director.
-
-F (at C4, C5): Deactivating, ortho, para-director.
-
-COOCH₃ (at C1): Deactivating, meta-director.
Considering these influences, the most probable site for electrophilic attack is the C6 position, which is ortho to the activating methyl group and meta to the deactivating ester group. The C3 position is another potential site, though less favored.
Caption: Experimental workflow for the nitration of a substituted methyl benzoate.
This protocol is adapted from the established procedure for the nitration of methyl benzoate and should be optimized for the specific substrate.[9][10]
-
Preparation: In a round-bottom flask, carefully add 3.0 g of this compound to 6 mL of concentrated sulfuric acid. Cool the mixture in an ice-water bath to 0-5 °C with stirring.
-
Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by adding 2 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid. Cool this mixture in an ice bath.[10]
-
Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over 15-20 minutes. Critically, the reaction temperature must be maintained below 10 °C to prevent the formation of byproducts.[11]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Work-up: Pour the reaction mixture slowly over approximately 20 g of crushed ice in a beaker.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Hirsch funnel. Wash the crude product twice with 5 mL portions of cold water, followed by two 1 mL portions of ice-cold methanol to remove residual acids and impurities.[9]
-
Purification: Recrystallize the crude product from hot methanol to yield the purified methyl 4,5-difluoro-6-nitro-2-methylbenzoate.
Nucleophilic Aromatic Substitution (NAS)
The presence of two electron-withdrawing fluorine atoms significantly activates the aromatic ring towards nucleophilic attack. This makes NAS a highly viable pathway for functionalization, allowing for the displacement of one of the fluoride ions (F⁻) by a suitable nucleophile. The positions C4 and C5 are the primary sites for this reaction.
Reactions of the Ester Functional Group
The methyl ester group is susceptible to several common transformations, providing a handle for further molecular elaboration.
Base-catalyzed hydrolysis is a straightforward method to convert the ester into the corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid. This reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[12] However, steric hindrance around the carbonyl carbon, as seen with the adjacent methyl group, can slightly diminish the reaction rate compared to unhindered esters.[12]
Caption: General workflow for the hydrolysis of a methyl benzoate derivative.
This protocol is based on general procedures for methyl ester hydrolysis.[13]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (5.0 g) in a mixture of methanol (20 mL) and water (30 mL).
-
Reaction: Add a solution of sodium hydroxide (2.5 g in 10 mL of water) to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH is acidic and a white crystalline precipitate forms.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the resulting 4,5-difluoro-2-methylbenzoic acid, which can be further purified by recrystallization if necessary.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (4,5-difluoro-2-methylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Transesterification: The methyl ester can be converted to other esters by heating in the presence of a different alcohol and an acid or base catalyst.
Part 2: Stability Profile
The stability of a compound is a critical parameter in its handling, storage, and application, particularly in drug development where it influences shelf-life and metabolic fate. The fluorine substituents in this compound play a crucial role in its overall stability.
Thermal Stability
Fluorinated aromatic compounds are well-known for their enhanced thermal stability, a direct consequence of the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[4]
-
Predicted Stability: Based on analogous fluorinated benzoic acid derivatives, this compound is predicted to be thermally stable up to approximately 250-300 °C.[14] The initial decomposition pathway is likely to involve the cleavage of the ester bond before the more robust C-F or aromatic C-C bonds.[14]
Caption: Key structural features governing the stability of the title compound.
This is a standardized protocol for assessing thermal properties.[14][15]
-
Instrumentation: Utilize a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.
-
TGA Method:
-
Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.
-
Maintain a nitrogen atmosphere with a flow rate of 20 mL/min.
-
Record the mass loss as a function of temperature to determine the onset of decomposition.
-
-
DSC Method:
-
Heat the sample from 25 °C to a temperature just below its decomposition onset (determined by TGA) at 10 °C/min to observe melting or other phase transitions.
-
Cool and reheat the sample to check for thermal history effects.
-
Chemical and Photochemical Stability
-
pH Stability: The compound is expected to be stable in neutral and acidic aqueous solutions at ambient temperatures. However, as detailed in the reactivity section, it will undergo hydrolysis under strong alkaline (basic) conditions, leading to the formation of 4,5-difluoro-2-methylbenzoic acid.[16]
-
Photostability: Aromatic compounds containing fluorine often exhibit improved photostability.[17] While prolonged exposure to high-energy UV radiation can eventually lead to C-F bond cleavage, the compound is expected to be reasonably stable under standard laboratory light conditions.[18]
Handling and Storage
For safe and effective use, the following handling and storage procedures are recommended based on available safety data.
| Parameter | Recommendation | Source(s) |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [19][20][21] |
| Handling | Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. | [19][20] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [21] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [19] |
Conclusion
This compound is a robust and synthetically versatile intermediate. Its stability is anchored by the strong carbon-fluorine bonds, which impart significant thermal and metabolic resilience. The compound's reactivity is characterized by a deactivated aromatic ring that can still undergo electrophilic substitution at the C6 position, and is activated for nucleophilic substitution at the fluorine-bearing C4 and C5 positions. The ester functionality serves as a reliable point for transformations such as hydrolysis and reduction. A comprehensive understanding of these reactivity and stability principles is essential for leveraging this molecule to its full potential in the design and synthesis of novel, high-performance chemical entities.
References
- 1. americanelements.com [americanelements.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. appretech.com [appretech.com]
- 8. Methyl 4-fluoro-2-methylbenzoate | 174403-69-1 [sigmaaldrich.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
- 15. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 16. researchgate.net [researchgate.net]
- 17. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
"Methyl 4,5-difluoro-2-methylbenzoate" literature review
An In-Depth Technical Guide to Methyl 4,5-difluoro-2-methylbenzoate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. This compound emerges as a valuable and versatile building block, offering a synthetically accessible scaffold for introducing a 1,2,4,5-tetrasubstituted benzene ring bearing this advantageous difluoro motif.
This guide provides an in-depth analysis of this compound, consolidating its chemical properties, a robust synthetic protocol with mechanistic insights, and its applications for researchers, chemists, and drug development professionals.
Core Compound Identification and Properties
This compound is a difluorinated aromatic ester. The presence of two adjacent fluorine atoms on the benzene ring, ortho to a methyl group and a methyl ester, creates a unique electronic and steric environment, making it a desirable intermediate for complex molecular architectures.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1245515-60-9 | [1][2][3] |
| Molecular Formula | C₉H₈F₂O₂ | [1][2] |
| Molecular Weight | 186.16 g/mol | [1][2] |
| Appearance | Not specified (typically a solid or oil) | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| MDL Number | MFCD11042819 | [1][2] |
Note: Experimental physical properties such as melting and boiling points are not widely reported in publicly available literature, which is common for specialized chemical intermediates.
Spectroscopic Characterization Rationale
While specific spectra are proprietary to manufacturers, the structure of this compound allows for predictable spectroscopic signatures essential for its identification and quality control:
-
¹H NMR: Protons on the aromatic ring will appear as distinct doublets or triplets, with coupling constants influenced by the adjacent fluorine atoms. The methyl group on the ring and the methyl ester group will each present as sharp singlets in characteristic chemical shift regions.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The C-F carbons will exhibit large one-bond coupling constants (¹JC-F), a hallmark of fluorinated aromatics.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with their coupling to each other and to adjacent protons providing definitive structural information.
-
IR Spectroscopy: Key stretches will include C=O (ester) at ~1720-1740 cm⁻¹, C-F at ~1100-1300 cm⁻¹, and C-O (ester) at ~1250-1300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z 186.16 would be prominent, with characteristic fragmentation patterns involving the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis Protocol: Fischer Esterification of 4,5-Difluoro-2-methylbenzoic Acid
The most direct and industrially scalable synthesis of this compound is the acid-catalyzed esterification of its parent carboxylic acid, 4,5-Difluoro-2-methylbenzoic acid.[4][5] This classic Fischer esterification is a reliable and well-understood transformation.[6]
Expertise in Practice: The "Why" Behind the Protocol
This protocol is designed for high conversion and straightforward purification. The use of methanol as both a reagent and a solvent drives the reaction equilibrium towards the product, in accordance with Le Châtelier's principle. Concentrated sulfuric acid is an excellent catalyst due to its dual role as a proton source and a dehydrating agent, sequestering the water byproduct that would otherwise favor the reverse hydrolysis reaction. The aqueous workup is critical for removing the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-Difluoro-2-methylbenzoic acid (10.0 g, 58.1 mmol).
-
Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL, 37.5 mmol) to the stirring mixture. The addition is exothermic and should be done with caution.
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Quenching and Solvent Removal: After cooling to room temperature, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the sulfuric acid catalyst. Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity after the extractive workup.
Mechanistic Pathway of Synthesis
Caption: Fischer esterification mechanism for the synthesis of the target compound.
Applications in Medicinal Chemistry and Beyond
This compound is primarily utilized as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its true value lies in the structural motifs it enables. The parent compound, 4,5-Difluoro-2-methylbenzoic Acid, is noted for its role in creating small-molecule inhibitors for protein kinases, where the fluorine atoms can enhance metabolic stability and improve binding affinity to target enzymes.[4][5]
The methyl ester provides a versatile handle for further chemical transformations, most commonly amide bond formation. By reacting this compound with a primary or secondary amine, researchers can readily synthesize a wide array of amides, which are fundamental structures in many biologically active compounds.
Workflow: From Building Block to Potential Kinase Inhibitor
The following workflow illustrates how this compound serves as a crucial starting point in a drug discovery context.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
According to available safety information, this compound is classified with the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[2] It is designated with the GHS06 pictogram (skull and crossbones).[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Standard laboratory safety protocols, including the use of a fume hood, gloves, and safety glasses, are mandatory when handling this compound.
Conclusion
This compound stands as a strategically important, yet underexplored, chemical intermediate. Its difluorinated phenyl scaffold is highly relevant to modern medicinal chemistry, offering a pathway to compounds with enhanced pharmacological properties. The straightforward synthesis via Fischer esterification makes it an accessible building block for both academic research and industrial-scale applications. As the demand for novel, effective, and metabolically robust therapeutic agents continues to grow, the utility of precisely functionalized intermediates like this compound is poised to expand significantly.
References
Methodological & Application
"Methyl 4,5-difluoro-2-methylbenzoate" synthesis from 4,5-difluoro-2-methylbenzoic acid
Application Note & Protocol
Topic: Synthesis of Methyl 4,5-difluoro-2-methylbenzoate from 4,5-difluoro-2-methylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research.[1][2][3] The protocol details the acid-catalyzed esterification of 4,5-difluoro-2-methylbenzoic acid using methanol, a classic and efficient method known as the Fischer-Speier esterification.[4][5][6] This application note is designed for researchers and chemists, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product.
Introduction
This compound is an important synthetic intermediate. Its structure, featuring a difluorinated benzene ring, offers unique electronic properties that can enhance the metabolic stability and binding affinity of target molecules in drug discovery.[3] This makes it a sought-after precursor for developing novel therapeutics, particularly anti-inflammatory and antimicrobial agents, as well as advanced polymers where fluorine atoms can impart desirable characteristics like thermal stability.[1][2]
The most common and straightforward method for synthesizing this ester is the Fischer-Speier esterification.[5][6][7] This reaction involves treating the parent carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][8] The reaction is reversible and thermodynamically controlled; therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[4][7][8]
Reaction Scheme
4,5-difluoro-2-methylbenzoic acidthis compound
Mechanism of Fischer Esterification
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5][6][7]
The key steps are as follows:
-
Protonation of the Carbonyl: The oxygen of the carbonyl group is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.[5][6]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[4][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[4][6]
-
Elimination of Water: The newly formed water molecule is eliminated, and the resulting protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4][6]
Because the reaction is in equilibrium, it is typically performed using a large excess of the alcohol (methanol) to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[7][9]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4,5-difluoro-2-methylbenzoic acid | ≥97% | Sigma-Aldrich | 183237-86-7 | Starting material. |
| Methanol (CH₃OH) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 | Reagent and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Sigma-Aldrich | 7664-93-9 | Catalyst. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | N/A | 144-55-8 | For neutralization. |
| Brine (Saturated NaCl) | Saturated Solution | N/A | 7647-14-5 | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | Drying agent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope | 865-49-6 | For NMR analysis. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4,5-difluoro-2-methylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[13][14][15][16] Keep away from heat, sparks, and open flames.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care, adding it slowly to the reaction mixture as it can generate significant heat.
Experimental Protocol
This protocol is based on established Fischer esterification procedures for benzoic acids.[4][17][18]
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-difluoro-2-methylbenzoic acid (e.g., 5.0 g, 29.0 mmol).
-
Add anhydrous methanol (50 mL). The large excess serves as both the reactant and the solvent.
-
While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the mixture. Caution: This addition is exothermic.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Place the apparatus in a heating mantle on a magnetic stirrer.
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) with continuous stirring.[17]
-
Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
TLC Monitoring: Use a 4:1 mixture of hexane:ethyl acetate as the eluent. The product ester will be less polar (higher Rf value) than the starting carboxylic acid. Spot the starting material and the reaction mixture on a TLC plate to observe the consumption of the acid.
-
Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be obtained as an oil or low-melting solid.
Visualization of the Workflow
The following diagram illustrates the complete experimental workflow from setup to final product analysis.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.
Physical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| 4,5-difluoro-2-methylbenzoic acid | C₈H₆F₂O₂ | 172.13 | White solid |
| This compound | C₉H₈F₂O₂ | 186.16 | Colorless oil or low-melting solid |
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.7-7.8 ppm (dd, 1H, Ar-H)
-
δ ~7.0-7.1 ppm (dd, 1H, Ar-H)
-
δ ~3.9 ppm (s, 3H, -OCH₃)
-
δ ~2.5 ppm (s, 3H, Ar-CH₃)
-
Note: Coupling constants (J) arising from H-F coupling are expected.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~166 ppm (C=O)
-
δ ~150-155 ppm (d, C-F)
-
δ ~147-152 ppm (d, C-F)
-
δ ~115-135 ppm (Ar-C signals)
-
δ ~52 ppm (-OCH₃)
-
δ ~15-20 ppm (Ar-CH₃)
-
Note: Signals for carbons bonded to or near fluorine will appear as doublets due to C-F coupling.
-
-
GC-MS (EI):
-
m/z (M⁺) = 186 (Molecular ion)
-
Other characteristic fragments corresponding to the loss of -OCH₃ (m/z 155) or -COOCH₃ (m/z 127).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure catalyst is active and added in the correct amount. Use anhydrous methanol to avoid introducing water, which shifts equilibrium to the left. |
| Loss of product during work-up. | Ensure pH is basic (>8) during NaHCO₃ wash to remove all starting acid. Avoid vigorous shaking that can lead to emulsions. | |
| Incomplete Reaction | Insufficient heating or catalyst. | Ensure the mixture is properly refluxing. Check the concentration and amount of sulfuric acid. |
| Product Contaminated with Starting Material | Inefficient neutralization/extraction. | Perform the NaHCO₃ wash thoroughly. Check the pH of the aqueous layer to confirm it is basic. Repeat extraction if necessary. |
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. mgc-a.com [mgc-a.com]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: The Strategic Use of Methyl 4,5-difluoro-2-methylbenzoate in the Synthesis of Advanced Kinase Inhibitors
Abstract
This technical guide details the strategic application of Methyl 4,5-difluoro-2-methylbenzoate as a pivotal starting material in the synthesis of potent kinase inhibitors, with a specific focus on constructing the core of Belvarafenib (HM95573), a clinical-stage pan-RAF inhibitor. We elucidate the rationale behind employing this specific fluorinated building block and provide detailed, field-proven protocols for its conversion into a key isoquinoline intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted cancer therapies.
Introduction: The Fluorine Advantage in Kinase Inhibition
The incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. In the context of kinase inhibitors, fluorinated phenyl rings are frequently employed to modulate pKa, enhance binding interactions within the ATP pocket, and block sites of metabolism.
The specific substitution pattern of this compound offers a distinct set of advantages. The vicinal difluoro motif can significantly alter the electronic properties of the aromatic ring, influencing hydrogen bond donating/accepting capacity and creating favorable dipole interactions with kinase active site residues. The ortho-methyl group provides a steric handle that can be used to control conformation and probe specific hydrophobic pockets within the enzyme. This guide will demonstrate how these features are expertly leveraged in the synthesis of Belvarafenib, an inhibitor of the RAF kinase family, which is a critical component of the MAPK signaling pathway.[1]
The Target: RAF Kinases and the MAPK Pathway
The Raf/MEK/ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers, including melanoma, colorectal, and thyroid cancers.[2] The BRAF V600E mutation, in particular, leads to constitutive activation of the pathway, driving uncontrolled cell growth.[1]
Belvarafenib is a Type II RAF inhibitor, meaning it stabilizes the inactive "DFG-out" conformation of the kinase.[3] It has shown clinical activity in patients with BRAF V660E and NRAS mutations, highlighting its therapeutic potential.[3] The synthesis of such a complex molecule relies on the strategic use of well-defined chemical building blocks, such as this compound.
Synthetic Strategy: From Benzoate to a Belvarafenib Precursor
The core of this application note is a multi-step synthetic protocol designed to transform the commercially available this compound into a versatile amino-isoquinoline precursor, a key structural motif of Belvarafenib. The overall workflow is designed for robustness and scalability, avoiding chromatographic purification where possible, consistent with modern process chemistry principles.[4]
Visualized Synthetic Workflow
Below is a diagram outlining the synthetic conversion. Each step is detailed in the subsequent protocols.
Caption: Synthetic pathway from starting material to a key isoquinoline precursor.
Detailed Experimental Protocols
The following protocols are presented with detailed procedural steps and explanations for the underlying chemical logic.
Protocol 1: Saponification of the Methyl Ester
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, activating the molecule for subsequent functionalization. The carboxylic acid is a crucial handle for transformations like amidation or directing nitration.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (2N HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add LiOH to the solution and stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: LiOH is a strong base that effectively hydrolyzes the ester. The THF/water solvent system ensures solubility for both the organic starting material and the inorganic base.
-
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2N HCl. A white precipitate should form.
-
Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
-
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4,5-difluoro-2-methylbenzoic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.
Data Presentation:
| Compound Name | Starting Material (g) | Product Yield (g) | Yield (%) | Melting Point (°C) |
| 4,5-Difluoro-2-methylbenzoic acid | 10.0 | 9.1 | ~97% | 175-178 |
Protocol 2: Regioselective Nitration
Objective: To introduce a nitro group onto the aromatic ring. This group will be reduced in a later step to an amine, which is essential for the subsequent cyclization to form the isoquinoline core. The existing substituents direct the nitration to the desired position.
Materials:
-
4,5-Difluoro-2-methylbenzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
Carefully add 4,5-difluoro-2-methylbenzoic acid to ice-cold concentrated sulfuric acid in a flask equipped with a magnetic stirrer, keeping the temperature below 10°C.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise, ensuring the internal temperature does not exceed 5°C.
-
Rationale: This is a classic electrophilic aromatic substitution. The highly acidic environment generates the nitronium ion (NO₂⁺), and the electron-withdrawing carboxylic acid group directs the substitution primarily to the meta position, yielding the 6-nitro derivative.
-
-
Stir the reaction at 0-5°C for 2 hours.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4,5-difluoro-2-methyl-6-nitrobenzoic acid .
Protocol 3 & 4: Amide Formation and Reductive Cyclization
Objective: To first form a benzamide and then perform a reductive cyclization to construct the isoquinoline ring system. This is a key transformation that builds the core heterocyclic scaffold of the target precursor.
Materials:
-
4,5-difluoro-2-methyl-6-nitrobenzoic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂)
-
O-Benzylhydroxylamine hydrochloride (1.1 eq)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Iron powder (Fe)
-
Acetic Acid (AcOH)
Procedure (Amide Formation):
-
Suspend the nitrobenzoic acid in DCM and add a catalytic amount of DMF.
-
Add thionyl chloride (1.5 eq) dropwise and reflux the mixture for 2 hours to form the acid chloride. Cool to room temperature.
-
In a separate flask, dissolve O-benzylhydroxylamine hydrochloride and TEA (2.5 eq) in DCM.
-
Slowly add the cooled acid chloride solution to the hydroxylamine solution at 0°C. Stir at room temperature overnight.
-
Rationale: The carboxylic acid is converted to a more reactive acid chloride, which readily couples with the hydroxylamine to form the N-alkoxy benzamide.
-
Procedure (Reductive Cyclization):
-
Work up the amide reaction and dissolve the crude N-benzyloxy-4,5-difluoro-2-methyl-6-nitrobenzamide in acetic acid.
-
Add iron powder (5.0 eq) portion-wise, as the reaction is exothermic.
-
Heat the mixture to 80°C and stir for 3-4 hours.
-
Rationale: The iron in acetic acid is a classic reagent for reducing aromatic nitro groups to amines. In this case, the reduction occurs concurrently with an intramolecular cyclization and subsequent tautomerization to form the stable isoquinolinone ring system.
-
-
Cool the reaction, dilute with water, and filter through celite to remove iron salts.
-
Extract the filtrate with ethyl acetate, wash, dry, and concentrate to yield the crude isoquinoline precursor, which can be purified by crystallization or chromatography.
The Role of the Difluorophenyl Moiety in Kinase Binding
The 4,5-difluoro substitution pattern on the phenyl ring is not arbitrary. In many kinase inhibitors, this moiety is positioned to interact with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The fluorine atoms can act as weak hydrogen bond acceptors. Furthermore, the strong electron-withdrawing nature of fluorine creates a dipole moment across the ring that can engage in favorable electrostatic interactions with the protein backbone, contributing to the high binding affinity and selectivity of inhibitors like Belvarafenib.[2][5]
MAPK Signaling Pathway
The diagram below illustrates the canonical MAPK pathway, highlighting the central role of RAF kinases, the target of Belvarafenib.
Caption: Simplified MAPK signaling pathway showing the point of inhibition by Belvarafenib.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex kinase inhibitors. Its specific substitution pattern provides medicinal chemists with a tool to enhance binding affinity and modulate pharmacokinetic properties. The protocols outlined in this note provide a robust and logically sound pathway to a key precursor for the pan-RAF inhibitor Belvarafenib, demonstrating the practical application of this starting material in cutting-edge drug discovery and development.
References
- 1. Belvarafenib | C23H16ClFN6OS | CID 89655386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20230233567A1 - Belvarafenib for use in cancer treatment - Google Patents [patents.google.com]
- 3. Belvarafenib - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. medchemexpress.com [medchemexpress.com]
The Strategic Role of Methyl 4,5-difluoro-2-methylbenzoate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Significance of Fluorinated Intermediates in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is within this context that specialized fluorinated building blocks, such as Methyl 4,5-difluoro-2-methylbenzoate , emerge as critical intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs).
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and a practical application in the synthesis of a key pharmaceutical intermediate. The protocols and discussions herein are intended for researchers, scientists, and drug development professionals, offering both procedural guidance and an understanding of the underlying chemical principles.
Physicochemical Properties and Safety Considerations
This compound (CAS No. 1245515-60-9) is a difluorinated aromatic ester. The presence of two fluorine atoms on the benzene ring significantly influences its reactivity and electronic properties, making it a versatile precursor in various coupling and substitution reactions.
| Property | Value | Source |
| CAS Number | 1245515-60-9 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | Calculated |
| Appearance | Not specified (typically off-white to white solid) | General knowledge |
Safety and Handling of Fluorinated Organic Compounds:
Synthesis of this compound: A Protocol Grounded in Fischer Esterification
The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid (CAS No. 183237-86-7).[4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[5][6]
Mechanistic Insight: The Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[5]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[5]
dot graph Fischer_Esterification { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Carboxylic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonated Carbonyl" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tetrahedral Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Protonated Ester" [fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Carboxylic Acid" -> "Protonated Carbonyl" [label="+ H+"]; "Protonated Carbonyl" -> "Tetrahedral Intermediate" [label="+ ROH"]; "Tetrahedral Intermediate" -> "Protonated Ester" [label="- H2O"]; "Protonated Ester" -> Ester [label="- H+"]; } केंद Caption: Fischer Esterification Mechanism.
Detailed Laboratory Protocol for the Synthesis of this compound
This protocol is an adaptation of the general Fischer esterification procedure for aromatic carboxylic acids.[8][9]
Materials:
-
4,5-difluoro-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-2-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C). Maintain reflux for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol under reduced pressure using a rotary evaporator. c. Dilute the residue with dichloromethane or ethyl acetate and transfer to a separatory funnel. d. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently. e. Wash the organic layer sequentially with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Application of this compound in API Synthesis: An Exemplary Pathway towards a Lifitegrast Precursor
While specific examples of APIs directly synthesized from this compound are not prominently featured in publicly accessible literature, its structural motifs are highly relevant to the synthesis of complex pharmaceutical agents. The difluoro-substituted aromatic ring is a key feature in many modern drugs. As an illustrative example, we will outline a synthetic pathway where a closely related intermediate, derived from a difluorinated benzoic acid, is used in the synthesis of a precursor to Lifitegrast . Lifitegrast is an FDA-approved drug for the treatment of dry eye disease.[10] The synthesis of Lifitegrast involves the coupling of two key fragments: benzofuran-6-carboxylic acid and (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid .[11][12][13]
Our target intermediate, this compound, serves as a valuable starting point for the synthesis of complex heterocyclic systems that can be further elaborated into API candidates. The following protocol outlines a conceptual synthetic step: the amidation of a de-esterified and functionalized derivative of this compound with a key amine fragment, a reaction central to the synthesis of many APIs, including Lifitegrast.
Mechanistic Insight: HATU-Mediated Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a kinetically slow process that requires the activation of the carboxylic acid.[14] One of the most efficient and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .[15]
The mechanism of HATU-mediated coupling involves:
-
Formation of the Carboxylate: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form the carboxylate anion.[16]
-
Activation of the Carboxylic Acid: The carboxylate attacks the electron-deficient carbon of HATU, forming a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[15][16]
-
Nucleophilic Attack by the Amine: The amine nucleophile attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate.
-
Amide Bond Formation: The tetrahedral intermediate collapses to form the stable amide bond and release the HOAt leaving group.[14]
dot graph HATU_Coupling { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Carboxylic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active Ester" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tetrahedral Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; Amide [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Carboxylic Acid" -> "Active Ester" [label="+ HATU, Base"]; "Active Ester" -> "Tetrahedral Intermediate" [label="+ Amine"]; "Tetrahedral Intermediate" -> Amide [label="- HOAt"]; } केंद Caption: HATU-Mediated Amide Coupling.
Exemplary Protocol: Amide Coupling of a Difluorinated Benzoic Acid with a Phenylalanine Derivative
This protocol illustrates the coupling of a generic difluorinated benzoic acid (which could be derived from this compound via hydrolysis) with an amine fragment similar to those used in Lifitegrast synthesis.
Materials:
-
4,5-difluoro-2-methylbenzoic acid (or a functionalized derivative)
-
(S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid methyl ester (or similar amine)
-
HATU
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4,5-difluoro-2-methylbenzoic acid derivative (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF.
-
Addition of Coupling Reagents: To the stirred solution, add HATU (1.1-1.3 equivalents) followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound represents a valuable and strategically important intermediate for the synthesis of complex APIs. Its difluorinated phenyl ring offers a scaffold for the development of drug candidates with potentially enhanced pharmacological properties. The straightforward synthesis of this intermediate via Fischer esterification, coupled with its utility in robust C-N bond-forming reactions like HATU-mediated amide coupling, underscores its significance in modern drug discovery and development pipelines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this and similar fluorinated building blocks in their synthetic endeavors.
References
- 1. 1245515-60-9|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4,5-difluoro-2-methylbenzoic acid [stenutz.eu]
- 5. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. anaxlab.com [anaxlab.com]
- 13. (S)-2-Amino-3-(3-(Methylsulfonyl)Phenyl)Propanoic Acid | 1270093-99-6 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Note & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 4,5-difluoro-2-methylbenzoate Derivatives
Introduction: The Challenge and Opportunity of Sterically Congested Biaryls
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The specific substitution pattern on the aromatic rings dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity or material function.[3] The 2,4,5-trisubstituted biaryl scaffold, accessible through substrates like Methyl 4,5-difluoro-2-methylbenzoate (CAS 1245515-60-9), is of particular interest. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the ortho-methyl group imposes a specific torsional angle between the aromatic rings, which can be crucial for locking in a bioactive conformation.[3][4][5]
However, the synthesis of these structures via the powerful Suzuki-Miyaura cross-coupling reaction is non-trivial. This compound presents a dual challenge for catalysis:
-
Steric Hindrance: The methyl group at the ortho-position significantly encumbers the reactive center, impeding key steps in the catalytic cycle.[6][7]
-
Electronic Effects: The two electron-withdrawing fluorine atoms modulate the electronic character of the aromatic ring, influencing its reactivity in the palladium-catalyzed cycle.[8][9]
This guide provides a deep dive into the mechanistic nuances, optimization strategies, and detailed experimental protocols for successfully employing this compound and its derivatives in Suzuki-Miyaura coupling reactions. The insights and methods presented are designed for researchers, scientists, and drug development professionals seeking to reliably construct sterically congested and electronically modified biaryl systems.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8] Understanding how the specific features of this compound impact each step is critical for rational protocol design.
The general catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10]
References
- 1. preprints.org [preprints.org]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-difluoro-2-methylbenzoate
Introduction: The Strategic Importance of Methyl 4,5-difluoro-2-methylbenzoate in Modern Synthesis
This compound is a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1][2] Its utility stems from the unique substitution pattern on the aromatic ring: two vicinal fluorine atoms, a methyl group, and a methyl ester. This arrangement provides a versatile platform for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr), a powerful C-F bond functionalization strategy. The strategic incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability and binding affinity to biological targets.[2] This guide provides an in-depth exploration of the SNAr reaction on this substrate, offering detailed protocols and a mechanistic rationale to empower researchers in their synthetic endeavors.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr): An Overview
The SNAr reaction is a two-step addition-elimination process.[3] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. In the second step, a leaving group, in this case, a fluoride ion, is expelled, and the aromaticity of the ring is restored. A key feature of SNAr is that fluorine, despite the strength of the C-F bond, is an excellent leaving group because the C-F bond cleavage is not the rate-determining step.[3]
References
Application Notes and Protocols: The Reaction of Methyl 4,5-difluoro-2-methylbenzoate with Grignard Reagents
Introduction: Navigating the Reactivity of a Multifunctional Aromatic Ester
The synthesis of complex molecules for pharmaceuticals and advanced materials often requires precise control over chemical reactions. The Grignard reaction, a cornerstone of organic synthesis for over a century, provides a powerful tool for carbon-carbon bond formation.[1][2] This application note delves into the nuanced reactivity of a specifically substituted aromatic ester, Methyl 4,5-difluoro-2-methylbenzoate, with Grignard reagents. This substrate presents a unique combination of electronic and steric challenges: two electron-withdrawing fluorine atoms and a sterically hindering ortho-methyl group. Understanding and controlling the reaction pathways with this molecule is crucial for chemists aiming to synthesize polysubstituted aromatic compounds, which are prevalent in medicinal chemistry.
This guide will provide a detailed exploration of the mechanistic pathways, practical experimental protocols for achieving both selective mono-addition to yield a ketone and the more conventional double addition to form a tertiary alcohol, and a discussion of the critical parameters that govern the reaction's outcome.
Mechanistic Insights: A Tale of Two Pathways
The reaction of an ester with a Grignard reagent typically proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately yielding a tertiary alcohol after acidic workup.[3][4] This "double addition" is a consequence of the intermediate ketone being more reactive than the starting ester.[5]
However, the unique substitution pattern of this compound allows for the potential to isolate the intermediate ketone through careful control of reaction conditions. The electron-withdrawing nature of the fluorine atoms can influence the electrophilicity of the carbonyl carbon, and low temperatures can disfavor the second addition.[6]
Pathway A: Formation of a Tertiary Alcohol (Double Addition)
This is the thermodynamically favored and more common reaction pathway. Two equivalents of the Grignard reagent add to the ester carbonyl. The first addition results in a tetrahedral intermediate which collapses to form a ketone. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to form a magnesium alkoxide, which upon acidic workup, yields the tertiary alcohol.[3]
Caption: Double addition of a Grignard reagent to an ester.
Pathway B: Selective Formation of a Ketone (Mono-addition)
Achieving selective mono-addition to an ester is a significant synthetic challenge. For fluorinated esters, this selectivity can be realized by conducting the reaction at very low temperatures (e.g., -78 °C).[7][8] At these temperatures, the tetrahedral intermediate formed after the first addition is more stable and may not readily eliminate the methoxide to form the ketone. Even if the ketone is formed, the low temperature can significantly slow down the rate of the second Grignard addition, allowing for the reaction to be quenched at the ketone stage.
Caption: Selective mono-addition at low temperature.
Experimental Protocols
General Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[9] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1][10] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.[11][12]
Protocol 1: Synthesis of a Tertiary Alcohol via Double Grignard Addition
This protocol is designed to favor the formation of the tertiary alcohol product.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Grignard Reagent: Ester (2.2 - 2.5 : 1) | An excess of the Grignard reagent ensures complete conversion of the ester and the intermediate ketone.[13] |
| Temperature | 0 °C to Room Temperature | Allows for a controlled reaction rate without the need for cryogenic conditions, favoring the double addition.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are essential for the formation and stability of the Grignard reagent.[14] |
| Workup | Saturated aqueous NH₄Cl or dilute HCl | Quenches the reaction and protonates the magnesium alkoxide to form the alcohol.[15] |
Step-by-Step Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, place magnesium turnings (2.5 equivalents). In the dropping funnel, add a solution of the aryl or alkyl halide (2.5 equivalents) in anhydrous THF.
-
Grignard Formation: Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation is often indicated by a gentle reflux and a cloudy appearance of the solution.[16] A crystal of iodine can be added to activate the magnesium if the reaction does not start.[1] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Addition of the Ester: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Cool the Grignard solution to 0 °C using an ice bath. Add the ester solution dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Synthesis of a Ketone via Mono-Grignard Addition
This protocol is optimized for the selective formation of the ketone product.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Grignard Reagent: Ester (1.0 - 1.1 : 1) | A slight excess of the Grignard reagent is used to ensure full conversion of the ester while minimizing the second addition. |
| Temperature | -78 °C | Crucial for stabilizing the tetrahedral intermediate and preventing the second addition to the ketone.[7][8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is preferred over diethyl ether due to its lower freezing point. |
| Workup | Quenching at -78 °C with a mild proton source | Prevents the reaction from warming up and minimizes the chance of the second addition during the workup. |
Step-by-Step Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1.
-
Grignard Formation: Prepare the Grignard reagent (1.1 equivalents) as described in Protocol 1.
-
Addition of the Ester: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool both the Grignard solution and the ester solution to -78 °C using a dry ice/acetone bath.
-
Low-Temperature Addition: Slowly add the Grignard reagent to the stirred solution of the ester at -78 °C via a cannula or a pre-cooled dropping funnel. Maintain the internal temperature below -70 °C throughout the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Workup and Purification: While maintaining the temperature at -78 °C, quench the reaction by the slow addition of a pre-cooled saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Perform an aqueous workup and purification as described in Protocol 1.
Discussion: The Influence of Substituents
The reactivity of this compound is a delicate balance of steric and electronic effects.
-
Steric Hindrance: The ortho-methyl group provides significant steric hindrance around the carbonyl group. This can slow down the rate of nucleophilic attack by the Grignard reagent.[17] This steric effect may contribute to the ability to isolate the mono-addition product, as the second addition to the more hindered ketone intermediate would be even slower.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing groups. While conventional wisdom might suggest this increases the electrophilicity of the carbonyl carbon, some studies indicate that electron-withdrawing substituents can decrease the electrophilicity of the carbonyl carbon but destabilize the ground state of the ester, leading to an overall increase in reactivity.[18] The precise effect in this system is complex and likely contributes to the unique reactivity observed.
Conclusion
The reaction of this compound with Grignard reagents is a versatile transformation that can be controlled to selectively produce either a ketone or a tertiary alcohol. The key to this control lies in the careful manipulation of reaction temperature and stoichiometry. The protocols and mechanistic insights provided in this application note offer a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis to effectively utilize this challenging yet valuable substrate. By understanding the interplay of steric and electronic effects, chemists can unlock the full synthetic potential of this and other similarly substituted aromatic compounds.
References
- 1. quora.com [quora.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 9. acs.org [acs.org]
- 10. dchas.org [dchas.org]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. media.laballey.com [media.laballey.com]
- 13. echemi.com [echemi.com]
- 14. rroij.com [rroij.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of Methyl 4,5-difluoro-2-methylbenzoate
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
Methyl 4,5-difluoro-2-methylbenzoate is a key building block in contemporary medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its specific substitution pattern, featuring a difluorinated phenyl ring and a methyl group ortho to the ester, imparts unique electronic and conformational properties to target molecules, often enhancing metabolic stability and binding affinity. The reliable, safe, and scalable synthesis of this intermediate is therefore a critical consideration in the drug development pipeline.
This document provides a detailed guide for the scale-up synthesis of this compound, moving from bench-scale procedures to a protocol suitable for pilot plant or contract manufacturing organization (CMO) settings. We will explore two common synthetic strategies, providing a rationale for the selection of the optimal route for larger scales. The protocols herein are designed with scientific integrity, safety, and reproducibility as paramount considerations.
Comparative Analysis of Synthetic Routes
Two primary methods are typically considered for the esterification of the parent carboxylic acid, 4,5-difluoro-2-methylbenzoic acid: Fischer-Speier Esterification and conversion via an acyl chloride intermediate.
Route A: Fischer-Speier Esterification
This classical method involves the direct reaction of a carboxylic acid with an alcohol (in this case, methanol) under strong acid catalysis (e.g., sulfuric acid).[3][4][5] The reaction is governed by an equilibrium, which necessitates strategies to drive the reaction to completion.
-
Mechanism: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the final ester.[4]
-
Scale-up Advantages: Utilizes inexpensive and readily available reagents.
-
Scale-up Challenges: The reversibility of the reaction is a significant hurdle on a large scale.[3][4][6] To achieve high conversion, a large excess of methanol is required, which can complicate downstream processing and solvent recovery. Furthermore, the removal of the water by-product at scale, while possible with a Dean-Stark apparatus, adds equipment complexity. The use of concentrated sulfuric acid also presents handling and waste disposal challenges.
Route B: Acyl Chloride Formation with Thionyl Chloride
This two-step, one-pot approach first converts the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with methanol to furnish the ester.[7][8][9]
-
Mechanism: Thionyl chloride reacts with the carboxylic acid to form an intermediate chlorosulfite ester. This intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to form the acyl chloride.[10] The subsequent addition of methanol results in a rapid and irreversible nucleophilic acyl substitution to yield the methyl ester.
-
Scale-up Advantages: The reaction is irreversible due to the formation of gaseous by-products (SO₂ and HCl), which drives the reaction to completion without the need for a large excess of reagents or water removal.[10] This often leads to cleaner reaction profiles and simpler work-ups.
-
Scale-up Challenges: Thionyl chloride is a corrosive and moisture-sensitive reagent that requires specialized handling procedures.[11] The evolution of acidic gases (SO₂ and HCl) necessitates the use of a robust gas scrubbing system.
Selected Route for Scale-Up: Thionyl Chloride Method
For large-scale synthesis, Route B (Thionyl Chloride) is the recommended approach. Its irreversible nature ensures high conversion, leading to a more efficient and predictable process. The challenges associated with handling thionyl chloride and managing off-gassing are well-understood in industrial settings and can be effectively mitigated with appropriate engineering controls.
Process Development and Scale-Up Protocol
This section details the step-by-step protocol for the synthesis of this compound, starting from 4,5-difluoro-2-methylbenzoic acid, via the thionyl chloride route.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4,5-Difluoro-2-methylbenzoic acid | >98% | Commercial Source | Ensure dryness before use. |
| Thionyl Chloride (SOCl₂) | >99% | Commercial Source | Handle under inert atmosphere. |
| Methanol (MeOH), Anhydrous | >99.8% | Commercial Source | Use anhydrous grade to prevent quenching of intermediates. |
| Toluene, Anhydrous | >99.5% | Commercial Source | Used as a solvent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial Source | For aqueous work-up. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial Source | For drying the organic phase. |
Equipment:
-
Glass-lined or appropriately resistant reactor with overhead stirring, temperature control (heating/cooling mantle), and a reflux condenser.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnel for controlled liquid addition.
-
Gas scrubber system charged with a caustic solution (e.g., sodium hydroxide) to neutralize HCl and SO₂.
-
Large-scale separatory funnel or extraction vessel.
-
Rotary evaporator or other solvent removal system.
-
Vacuum distillation apparatus.
Detailed Experimental Protocol (1 kg Scale)
Step 1: Reactor Setup and Inerting
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Assemble the reactor with the overhead stirrer, reflux condenser, and addition funnel. Connect the outlet of the condenser to the gas scrubber system.
-
Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
Step 2: Formation of the Acyl Chloride
-
Charge the reactor with 4,5-difluoro-2-methylbenzoic acid (1.00 kg, 5.81 mol).
-
Add anhydrous toluene (5.0 L) to the reactor. Stir the mixture to form a slurry.
-
Slowly add thionyl chloride (0.51 L, 836 g, 7.03 mol, 1.2 equiv) to the slurry via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature between 20-25°C. An initial exotherm may be observed.
-
After the addition is complete, slowly heat the reaction mixture to 70-75°C and maintain for 2-4 hours. The reaction progress can be monitored by quenching a small sample with methanol and analyzing by HPLC or TLC until the starting carboxylic acid is consumed.
-
Once the reaction is complete, cool the mixture to 40-50°C.
-
Apply a gentle vacuum to the reactor to distill off the excess thionyl chloride and some of the toluene. The removed volatiles should be directed to the scrubber.
Step 3: Esterification
-
Cool the reactor contents (the crude acyl chloride in toluene) to 0-5°C using a cooling bath.
-
Slowly add anhydrous methanol (0.71 L, 560 g, 17.5 mol, 3.0 equiv) via the addition funnel, ensuring the internal temperature does not exceed 15°C. This addition is highly exothermic.
-
Once the methanol addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to 10-15°C.
-
Slowly and carefully quench the reaction by adding water (5.0 L).
-
Transfer the mixture to a large separatory vessel. Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with:
-
5% aqueous sodium bicarbonate solution (2 x 2.5 L) to remove any residual HCl or unreacted carboxylic acid. Caution: CO₂ evolution will occur. Ensure adequate venting.
-
Saturated brine solution (2.5 L) to break any emulsions and remove bulk water.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene, yielding the crude this compound as an oil or low-melting solid.
Step 5: Purification
-
For high purity, the crude product should be purified by vacuum distillation.
-
Set up a vacuum distillation apparatus and distill the crude material. Collect the fraction corresponding to this compound. The exact boiling point will depend on the vacuum achieved.
-
The final product should be a clear, colorless liquid or a white solid.
Visualization of the Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Safety and Hazard Analysis
The scale-up of this synthesis requires a thorough understanding of the potential hazards involved.
| Hazard | Associated Reagent(s) | Mitigation Strategy |
| Corrosivity and Severe Burns | Thionyl Chloride, Sulfuric Acid (if used), HCl gas | Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or PVC), splash goggles, a face shield, and a lab coat or chemical-resistant suit.[6][11] Handle in a well-ventilated fume hood or closed reactor system. |
| Toxicity and Respiratory Irritation | Thionyl Chloride, SO₂ and HCl gases | All operations involving thionyl chloride and the generation of gaseous by-products must be conducted in a closed system vented to a caustic scrubber.[8][12] Ensure adequate ventilation and have respiratory protection (e.g., acid gas respirators) available for emergency situations.[8] |
| Violent Reaction with Water | Thionyl Chloride | Thionyl chloride reacts violently with water, releasing toxic gases.[8] All equipment must be scrupulously dried before use, and anhydrous solvents must be used. Store thionyl chloride away from moisture.[11] |
| Exothermic Reactions | Addition of SOCl₂, Quenching, Methanol addition to acyl chloride | Add reagents slowly and with efficient cooling and stirring to maintain temperature control. Monitor the internal temperature of the reactor continuously. |
| Pressure Build-up | Generation of HCl and SO₂ gases, CO₂ from NaHCO₃ wash | The reactor must be vented to a scrubber system at all times during gas evolution.[10] When performing the bicarbonate wash, ensure frequent venting of the separatory vessel to release CO₂ pressure safely. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a suitable container for chemical waste. Do not use water.[11] Large spills should be handled by emergency response personnel.
Conclusion
The synthesis of this compound can be effectively scaled up using a process based on the conversion of the parent carboxylic acid to its acyl chloride with thionyl chloride, followed by esterification with methanol. This method is robust, high-yielding, and avoids the equilibrium limitations of Fischer esterification. Strict adherence to safety protocols, particularly concerning the handling of thionyl chloride and the management of gaseous by-products, is essential for a successful and safe scale-up campaign. The detailed protocol provided in this note serves as a comprehensive guide for researchers and drug development professionals aiming to produce this valuable intermediate on a larger scale.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. athabascau.ca [athabascau.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 8. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol – Oriental Journal of Chemistry [orientjchem.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pianetachimica.it [pianetachimica.it]
- 12. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 4,5-difluoro-2-methylbenzoate in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and application of Methyl 4,5-difluoro-2-methylbenzoate, a key intermediate in the production of modern agrochemicals. We will explore its synthesis from commercially available precursors, detailing a robust protocol for its formation. Furthermore, we will elucidate its critical role in the synthesis of advanced herbicidal compounds, with a particular focus on the synthetic pathway towards florpyrauxifen-benzyl, a next-generation auxin herbicide. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Fluorinated Benzoyl Scaffolds in Agrochemicals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and overall efficacy. This compound embodies this principle, serving as a versatile, fluorinated building block for the synthesis of complex herbicidal molecules. Its di-fluoro substitution pattern on the phenyl ring is a key feature in several patented agrochemical structures, contributing to their enhanced performance and selectivity.
This guide will first detail the synthetic route to obtain high-purity this compound. Subsequently, it will provide an in-depth application protocol, demonstrating its utility as a pivotal intermediate in the multi-step synthesis of the commercial herbicide florpyrauxifen-benzyl.
Part 1: Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of the corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid, followed by its esterification.
Step 1.1: Synthesis of 4,5-difluoro-2-methylbenzoic Acid
A common and scalable route to 4,5-difluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by haloform reaction.
Protocol 1: Synthesis of 4,5-difluoro-2-methylbenzoic Acid
Materials:
-
1,2-Difluorobenzene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Sodium sulfite
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add 1,2-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2',3'-difluoro-6'-methylacetophenone.
-
-
Haloform Reaction:
-
Dissolve the crude acetophenone in a suitable solvent like dioxane or THF.
-
Add a solution of sodium hypochlorite (excess) and sodium hydroxide.
-
Heat the mixture with vigorous stirring. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and quench any excess hypochlorite with sodium sulfite.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4,5-difluoro-2-methylbenzoic acid.
-
Expected Yield: 60-70% over two steps.
Step 1.2: Fischer Esterification to this compound
The synthesized 4,5-difluoro-2-methylbenzoic acid is then converted to its methyl ester via a classic Fischer esterification reaction.
Protocol 2: Synthesis of this compound
Materials:
-
4,5-difluoro-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,5-difluoro-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.[1][2][3]
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Expected Yield: 85-95%.
| Property | Value |
| CAS Number | 1245515-60-9[5] |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available, estimated to be >200 °C at atmospheric pressure |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethyl acetate, dichloromethane) |
Table 1: Physicochemical Properties of this compound.
Part 2: Application in the Synthesis of Florpyrauxifen-Benzyl
This compound is a crucial precursor for the synthesis of florpyrauxifen-benzyl, a synthetic auxin herbicide.[6] The herbicide functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[6] The synthesis involves the coupling of the benzoyl moiety with a substituted aminopyridine core, followed by further functionalization.
While the direct use of this compound is not explicitly detailed in the public domain for the synthesis of florpyrauxifen-benzyl, a closely related intermediate, benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, is used in a patented synthetic route.[7] The following protocol is an illustrative adaptation demonstrating how a derivative of this compound could be utilized in a similar synthetic strategy. The initial steps would involve the conversion of the methyl group at the 2-position to a suitable functional group for coupling with the pyridine ring.
Illustrative Synthetic Pathway:
Caption: Illustrative synthetic workflow from this compound to Florpyrauxifen-benzyl.
Protocol 3: Exemplary Synthesis of a Florpyrauxifen-Benzyl Analogue
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Substituted 2-aminopyridine derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Ammonia
-
N-Chlorosuccinimide (NCS)
-
Appropriate solvents (e.g., CCl₄, Toluene, Acetonitrile)
Procedure:
-
Benzylic Bromination:
-
A mixture of this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride is refluxed until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, filtered to remove succinimide, and the filtrate is concentrated to give the crude benzylic bromide.
-
-
Suzuki or Buchwald-Hartwig Coupling:
-
The crude benzylic bromide is coupled with a suitable boronic acid or amine derivative of the pyridine core under palladium catalysis. The specific conditions (catalyst, ligand, base, solvent, and temperature) would need to be optimized for the specific substrates.
-
-
Amination:
-
The coupled intermediate is subjected to amination. A patented method for a similar substrate involves reacting with ammonia in a sealed reactor at elevated temperature and pressure.[7]
-
-
Chlorination:
-
The final step is the chlorination of the aminopyridine ring. This can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS).[7]
-
Note: This is a generalized and illustrative protocol. The actual synthesis of florpyrauxifen-benzyl is a proprietary process, and the specific reagents and conditions are not publicly available. This protocol serves to demonstrate the potential application of this compound as a key building block in the synthesis of such complex agrochemicals.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents: Concentrated acids (sulfuric acid, hydrochloric acid) are highly corrosive and should be handled with extreme care. Anhydrous aluminum chloride is water-reactive. Friedel-Crafts reactions can be exothermic. N-Bromosuccinimide is a lachrymator. Palladium catalysts can be pyrophoric.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in the field of agrochemical synthesis. Its preparation from readily available starting materials is achievable through established synthetic methodologies. Its di-fluorinated phenyl ring structure makes it an ideal scaffold for the construction of highly active herbicides like florpyrauxifen-benzyl. The protocols and information provided in this guide are intended to facilitate further research and development in this important area of agricultural science.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 1245515-60-9|this compound|BLD Pharm [bldpharm.com]
- 6. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
Application Note: Methyl 4,5-difluoro-2-methylbenzoate as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, fluorinated compounds are prevalent in a wide array of pharmaceuticals.[3] Among the most valuable scaffolds in drug discovery are heterocyclic compounds, which form the core of numerous approved drugs.
This guide focuses on Methyl 4,5-difluoro-2-methylbenzoate , a strategically substituted aromatic building block. Its specific arrangement of two adjacent fluorine atoms, a methyl group, and an ester functional group provides a unique combination of reactivity and electronic properties, making it an ideal starting material for constructing complex, novel heterocycles with significant therapeutic potential. We will explore its application in the synthesis of fluorinated quinolones and benzoxazoles, providing detailed protocols and mechanistic insights for researchers in drug development.
Physicochemical Properties of the Core Reagent
A thorough understanding of the starting material is critical for reaction design and optimization.
| Property | Value | Source |
| IUPAC Name | This compound | BLD Pharm[4] |
| CAS Number | 1245515-60-9 | BLD Pharm[4] |
| Molecular Formula | C₉H₈F₂O₂ | Derived |
| Molecular Weight | 186.16 g/mol | Derived |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
Strategic Importance of the Substitution Pattern
The arrangement of substituents on the benzene ring is not arbitrary; it is designed for specific synthetic transformations.
Caption: Key functional groups and their synthetic utility.
Application I: Synthesis of Novel Fluoroquinolone Cores
Fluoroquinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase.[5] The presence of a fluorine atom, typically at the C6 position, is crucial for their potent antimicrobial activity.[5][6] this compound is an excellent precursor for novel quinolone scaffolds where the fluorine atoms can confer enhanced biological properties.
Workflow: Gould-Jacobs Type Reaction Pathway
The classical Gould-Jacobs reaction provides a reliable pathway to the quinolone core. This involves the condensation of an aniline derivative with a malonic ester equivalent, followed by thermal cyclization and subsequent saponification/decarboxylation. Here, we adapt this strategy starting from our key building block.
Caption: Synthetic workflow for quinolone synthesis.
Protocol 1: Synthesis of a 6,7-Difluoro-8-methyl-4-hydroxyquinoline-3-carboxylate Derivative
This protocol details the key steps to form the core quinolone ring system.
Materials:
-
This compound
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Aniline (or substituted aniline)
-
p-Toluenesulfonic acid (p-TsOH)
-
Diphenyl ether
-
Anhydrous Toluene, Anhydrous DMF
-
Methanol, Diethyl ether, Hexanes
-
Hydrochloric acid (1M), Sodium hydroxide (2M)
-
Saturated sodium bicarbonate solution, Brine
Procedure:
-
Step 1: Formation of the β-Ketoester (Intermediate A)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (1.2 eq) to anhydrous Toluene.
-
Add a solution of this compound (1.0 eq) and dimethyl carbonate (3.0 eq) in toluene dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1M HCl until acidic.
-
Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the β-ketoester.
-
-
Step 2: Formation of the Enamine (Intermediate B)
-
Dissolve the purified β-ketoester (1.0 eq) and aniline (1.1 eq) in anhydrous toluene.
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux for 8-12 hours, or until water evolution ceases.
-
Cool the reaction mixture and concentrate under reduced pressure. The crude enamine is often used directly in the next step without further purification.
-
-
Step 3: Thermal Cyclization (Intermediate C)
-
CAUTION: This step involves high temperatures. Perform in a well-ventilated fume hood.
-
Add the crude enamine to diphenyl ether in a flask suitable for high-temperature reactions.
-
Heat the mixture to 240-250 °C with stirring for 30-60 minutes. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Add hexanes to facilitate precipitation, and collect the solid by vacuum filtration.
-
Wash the solid with hexanes and diethyl ether to remove residual diphenyl ether. The product is the core quinolone ester.
-
Rationale & Insights:
-
Claisen Condensation: The initial step builds the necessary carbon framework. Using a strong base like NaH is essential to deprotonate the methyl group adjacent to the ester, initiating the condensation.
-
Thermal Cyclization: This intramolecular electrophilic substitution reaction is a key step.[6] High temperatures are required to overcome the activation energy for the ring closure. Diphenyl ether is a common high-boiling solvent for this purpose. The reaction proceeds via a 6-electron cyclization mechanism.
Application II: Synthesis of Fluorinated Benzoxazole Derivatives
Benzoxazoles are another privileged heterocyclic scaffold found in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[7] The synthesis of novel 5-fluoro-6-(substituted)-benzoxazoles can be achieved from our starting material through a multi-step sequence involving nitration, reduction, and cyclization.
Protocol 2: Multi-step Synthesis of a 5,6-Difluoro-4-methylbenzoxazole
Materials:
-
Product from Protocol 1, Step 1 (β-ketoester)
-
Fuming nitric acid, Sulfuric acid
-
Iron powder, Ammonium chloride
-
Acetic anhydride
-
Indium powder
-
Trimethyl orthoacetate
Procedure:
-
Step 1: Nitration
-
Cool a mixture of sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add this compound (1.0 eq) while maintaining the temperature below 5 °C.
-
Stir for 1-2 hours at 0 °C. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the nitro-derivative. The nitro group is expected to add ortho to the electron-donating methyl group.
-
-
Step 2: Ester Hydrolysis and Reduction
-
Hydrolyze the methyl ester of the nitro-derivative using aqueous NaOH.
-
Acidify to retrieve the carboxylic acid.
-
To a solution of the nitro-benzoic acid in ethanol/water, add iron powder and ammonium chloride.
-
Reflux the mixture for 2-4 hours until the reduction of the nitro group is complete (monitored by TLC).
-
Filter the hot solution through celite to remove iron salts and concentrate the filtrate. This yields the key intermediate: an amino-benzoic acid.
-
-
Step 3: One-Pot Reductive Cyclization to Benzoxazole
-
This modern approach simplifies the final steps.[7]
-
To a solution of the 2-amino-3-hydroxy-4,5-difluorobenzoic acid derivative (prepared via steps not detailed here but plausible from the starting material) in acetic acid, add indium powder (3.0 eq).
-
Heat the mixture to reflux, then add trimethyl orthoacetate (2.0 eq).
-
Continue refluxing for 3-5 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Purify via column chromatography to obtain the final 5,6-difluoro-4-methylbenzoxazole derivative.
-
Rationale & Insights:
-
Directed Nitration: The regioselectivity of the nitration is directed by the existing substituents. The methyl group is an ortho-, para-director, making the position ortho to it (C3) a likely site for electrophilic substitution.
-
Reductive Cyclization: Traditional methods require separate steps for amide formation and then cyclization. The indium-mediated one-pot method is more efficient, combining the reduction of a precursor nitro group and the cyclization with an orthoformate in a single operation.[7] This highlights the use of modern synthetic methodologies.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for constructing novel heterocyclic systems. The strategic placement of its functional groups allows for directed, multi-step syntheses of complex molecules like fluoroquinolones and benzoxazoles. The protocols described herein serve as a template for researchers, demonstrating the causality behind the experimental choices and offering robust starting points for further derivatization. Future work could explore this precursor's role in synthesizing other heterocyclic families, such as thiazoles or fused bicyclic systems[8], further expanding the chemical space accessible to drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. 1245515-60-9|this compound|BLD Pharm [bldpharm.com]
- 5. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of heterobicyclic templates for novel metabotropic glutamate receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4,5-difluoro-2-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4,5-difluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize the yield and purity of your synthesis.
The synthesis of this compound is typically a two-step process:
-
Grignard Reaction and Carboxylation: Formation of 4,5-difluoro-2-methylbenzoic acid from a suitable halogenated precursor.
-
Fischer Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
This guide is structured to address potential issues in each of these critical stages.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Part 1: Grignard Reagent Formation and Carboxylation
Question: My Grignard reaction to form the precursor 4,5-difluoro-2-methylbenzoic acid is not initiating. What could be the problem?
Answer:
Failure of a Grignard reaction to initiate is a common and frustrating issue, often stemming from the deactivation of the magnesium surface or the presence of moisture.
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.
-
Solution: Activate the magnesium surface. This can be achieved by:
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous ether solvent. The disappearance of the iodine's color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates the activation of the magnesium.[1]
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents, especially water, which will quench the reagent as it forms.
-
Solution: Ensure strictly anhydrous conditions.
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed bottle of anhydrous grade solvent.
-
-
Question: My Grignard reaction is sluggish and gives a low yield of 4,5-difluoro-2-methylbenzoic acid. How can I improve this?
Answer:
A sluggish reaction and low yield can be due to several factors, including the reactivity of the starting material and suboptimal reaction conditions.
-
Starting Material Reactivity: The reactivity of aryl halides for Grignard formation follows the trend I > Br > Cl >> F. If you are using an aryl chloride, the reaction will be inherently slower than with an aryl bromide. The strong carbon-fluorine bond is generally unreactive towards magnesium under standard conditions.
-
Solution: If possible, start with the bromo- or iodo-analogue of your difluorotoluene precursor. For instance, 1-bromo-2,4-difluoro-5-methylbenzene is a suitable starting material.
-
-
Reaction Temperature: While initiation may sometimes require gentle warming, excessive temperatures can promote side reactions.
-
Solution: Once the reaction has initiated (as evidenced by a gentle reflux or a cloudy appearance of the solution), maintain a steady, gentle reflux. After the addition of the aryl halide is complete, continue stirring at a moderate temperature (e.g., 40-50°C) to ensure the reaction goes to completion.
-
-
Wurtz Coupling Side Reaction: A common side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of a biaryl impurity and reducing the yield of the desired carboxylic acid.
-
Solution: Add the solution of the aryl halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the Wurtz coupling reaction.
-
Question: During the carboxylation step with dry ice, I am getting a low yield of the carboxylic acid. What am I doing wrong?
Answer:
Low yields during carboxylation can result from inefficient reaction with carbon dioxide or premature quenching of the Grignard reagent.
-
Inefficient CO2 Reaction: The Grignard reagent needs to react effectively with the solid carbon dioxide.
-
Solution:
-
Use freshly crushed dry ice to maximize the surface area for the reaction.
-
Pour the Grignard solution slowly onto a large excess of crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to localized quenching and reduced efficiency.[2]
-
-
-
Atmospheric Moisture and Oxygen: Exposure of the Grignard reagent to air, which contains moisture and oxygen, will lead to its decomposition.
-
Solution: Maintain an inert atmosphere (nitrogen or argon) throughout the carboxylation process until the acidic workup.
-
Part 2: Fischer Esterification
Question: The esterification of 4,5-difluoro-2-methylbenzoic acid is incomplete, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer:
Fischer esterification is an equilibrium-controlled reaction. To achieve a high yield of the ester, the equilibrium needs to be shifted towards the products.
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol, thus limiting the yield.
-
Solution:
-
Use a large excess of methanol: This serves as both a reactant and a solvent, and its high concentration shifts the equilibrium towards the product side.
-
Azeotropic removal of water: While less common for methyl esters due to the low boiling point of methanol, for higher boiling alcohols, a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to remove water as it is formed.
-
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Use a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. Typically, 3-5 mol% of the catalyst relative to the carboxylic acid is sufficient.
-
Question: I am observing side product formation during the esterification reaction. What are they and how can I avoid them?
Answer:
Side reactions in Fischer esterification are generally minimal but can occur under harsh conditions.
-
Dehydration of Methanol: At very high temperatures and high acid concentrations, methanol can dehydrate to form dimethyl ether.
-
Solution: Maintain a controlled reflux temperature. The boiling point of methanol (around 65°C) is generally sufficient for the reaction without causing significant side reactions. Avoid excessively high temperatures.
-
-
Charring: Strong acid catalysts like sulfuric acid can cause charring of the organic material if the reaction is overheated.
-
Solution: Use a controlled heating source (e.g., a heating mantle with a temperature controller) and avoid localized overheating.
-
Question: How do I effectively remove the unreacted 4,5-difluoro-2-methylbenzoic acid from my final product?
Answer:
Separating the unreacted carboxylic acid from the desired ester is a crucial purification step.
-
Acid-Base Extraction: The acidic nature of the unreacted carboxylic acid allows for its separation from the neutral ester.
-
Solution: After the reaction, quench the mixture and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer. The ester will remain in the organic layer. The layers can then be separated. Remember to wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4) before removing the solvent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
While the yield can vary significantly depending on the scale and optimization of the reaction conditions, a well-executed two-step synthesis can be expected to yield between 60-80% overall.
Q2: Are there alternative methods for the esterification step?
Yes, if Fischer esterification proves to be low-yielding, especially if steric hindrance is a concern, other methods can be employed:
-
Reaction with Thionyl Chloride followed by Methanol: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl2), and then react the acid chloride with methanol. This is a high-yielding but requires handling of the corrosive and moisture-sensitive thionyl chloride.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under mild conditions.
Q3: How do the fluorine substituents affect the Grignard reaction?
The electron-withdrawing nature of the fluorine atoms can make the initial formation of the Grignard reagent more challenging compared to non-fluorinated analogues. The C-Br bond is polarized, but the inductive effect of the fluorine atoms can influence the reactivity. However, once the Grignard reagent is formed, its nucleophilicity is generally sufficient for the subsequent carboxylation reaction.
Q4: What are the key safety precautions for this synthesis?
-
Grignard Reagent: Grignard reagents are highly flammable and react violently with water. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable. Use appropriate heating methods (e.g., a heating mantle, not a hot plate) and ensure there are no nearby ignition sources.
-
Acids: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dry Ice: Dry ice is extremely cold and can cause severe burns. Handle with cryogenic gloves. Ensure adequate ventilation as it sublimes into CO2 gas, which can displace oxygen in enclosed spaces.
Optimized Reaction Conditions
The following table summarizes generally optimized conditions for the two main steps of the synthesis.
| Parameter | Step 1: Grignard Reaction & Carboxylation | Step 2: Fischer Esterification |
| Starting Material | 1-bromo-2,4-difluoro-5-methylbenzene | 4,5-difluoro-2-methylbenzoic acid |
| Reagents | Magnesium turnings, Dry Ice (solid CO2) | Methanol, Conc. H2SO4 (catalyst) |
| Solvent | Anhydrous Diethyl Ether or THF | Excess Methanol |
| Temperature | Initiation: Gentle warming may be needed. Reaction: Reflux (35-66°C). Carboxylation: -78°C. | Reflux (approx. 65°C) |
| Reaction Time | 1-3 hours for Grignard formation | 2-4 hours |
| Key Considerations | Strictly anhydrous conditions, slow addition of aryl halide, use of an activating agent for Mg. | Use of excess methanol to drive equilibrium, efficient removal of unreacted acid during workup. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Temperature for Methyl 4,5-difluoro-2-methylbenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4,5-difluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to empower you with the scientific rationale behind experimental choices to optimize your synthesis, particularly concerning reaction temperature.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound via Fischer esterification of 4,5-difluoro-2-methylbenzoic acid with methanol.
Issue 1: Low or No Product Yield
-
Question: I have followed a standard Fischer esterification protocol (refluxing methanol with a sulfuric acid catalyst) but have obtained a very low yield of this compound. What are the likely causes and how can I improve the conversion?
-
Answer: Low yield in Fischer esterification is a common issue, primarily stemming from the reversible nature of the reaction.[1] Several factors, with temperature being a critical one, can be optimized.
-
Causality: The Fischer esterification is an equilibrium-limited reaction.[1] To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by either using a large excess of one of the reactants (typically the alcohol) or by removing the water that is formed as a byproduct.[2] The ortho-methyl group on the benzoic acid may also introduce some steric hindrance, potentially slowing down the reaction rate compared to unhindered benzoic acids.
-
Troubleshooting Steps:
-
Increase Reactant Excess: Ensure you are using a significant excess of methanol. Methanol can often serve as both the reactant and the solvent.
-
Optimize Temperature: While refluxing methanol (approx. 65 °C) is a standard starting point, for some substituted benzoic acids, higher temperatures may be required to achieve a reasonable reaction rate. For some fluorinated benzoic acids, temperatures up to 150 °C (under sealed-vessel microwave conditions) have been shown to be effective.[3][4][5] However, with conventional heating, carefully increasing the temperature while monitoring for side reactions is a key optimization step.
-
Water Removal: If operating at temperatures above the boiling point of water, a Dean-Stark apparatus can be used to remove water azeotropically. For reactions at or below the boiling point of methanol, the addition of a dehydrating agent, such as molecular sieves, can be beneficial.
-
Catalyst Loading: Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.
-
-
Issue 2: Incomplete Reaction After Extended Time
-
Question: My reaction has been running for over 24 hours, but TLC analysis still shows a significant amount of the starting carboxylic acid. Is this normal, and what can I do to drive the reaction to completion?
-
Answer: An incomplete reaction, even after a prolonged period, points towards suboptimal reaction kinetics or an unfavorable equilibrium position.
-
Causality: The reaction rate is influenced by temperature, catalyst efficiency, and the concentration of reactants. The presence of water, either from wet starting materials or as a reaction byproduct, will push the equilibrium back towards the starting materials.[6]
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure your methanol and any other solvents are anhydrous. The starting carboxylic acid should also be thoroughly dried.[6]
-
Increase Temperature: As a primary approach, consider increasing the reaction temperature. A modest increase can significantly enhance the reaction rate. Monitor for any changes in the TLC profile, such as the appearance of new spots which might indicate side reactions.
-
Catalyst Deactivation: The acid catalyst can sometimes be deactivated over long reaction times. In some optimized procedures, the catalyst is added in portions over the course of the reaction.[3][7][8]
-
Consider Microwave Synthesis: If available, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often improve yields by allowing for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[3][4][5]
-
-
Issue 3: Formation of Impurities/Side Products
-
Question: My TLC plate shows the desired product spot, but also several other spots, especially when I try to push the reaction with higher temperatures. What are these likely side products and how can I avoid them?
-
Answer: The formation of side products is often temperature-dependent. Understanding the potential side reactions is crucial for optimizing the purity of your final product.
-
Causality: At elevated temperatures, alternative reaction pathways can become more favorable. For benzoic acid derivatives, potential side reactions include decarboxylation at very high temperatures or the formation of ethers from the alcohol.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. If you observe impurity formation at higher temperatures, it is advisable to reduce the temperature and compensate by extending the reaction time or using a more efficient water removal method.
-
Inert Atmosphere: While not always necessary for Fischer esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the starting material or product is sensitive to oxidation at elevated temperatures.
-
Purification Strategy: If minor impurities are unavoidable, a robust purification strategy is essential. This typically involves a work-up to remove the acid catalyst and unreacted carboxylic acid, followed by distillation or column chromatography to isolate the pure ester.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the synthesis of this compound?
A1: A good starting point for a conventional synthesis is the reflux temperature of methanol, which is approximately 65 °C.[2] This provides a balance between reaction rate and minimizing side reactions. However, optimization may require adjusting this temperature based on reaction monitoring.
Q2: How does the ortho-methyl group on the benzoic acid affect the reaction?
A2: The methyl group in the ortho position to the carboxylic acid can cause steric hindrance. This can slow down the rate of the esterification reaction compared to an unsubstituted benzoic acid. To overcome this, a higher reaction temperature or a longer reaction time may be necessary.
Q3: What are the best acid catalysts for this esterification?
A3: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for Fischer esterification.[9][10] The choice between them often comes down to ease of handling and removal during work-up.
Q4: Can I use a different alcohol instead of methanol?
A4: Yes, other alcohols can be used to synthesize different esters. However, the reaction rate can be affected by the structure of the alcohol. Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols are often unsuitable due to their propensity for elimination reactions.[3]
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[11] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting carboxylic acid and the product ester. The disappearance of the starting material spot indicates the reaction is nearing completion.
Optimized Experimental Protocol
This protocol is a recommended starting point, based on general principles of Fischer esterification, and may require optimization.
Materials:
-
4,5-difluoro-2-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-difluoro-2-methylbenzoic acid.
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or enough to act as the solvent).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Data Presentation
Table 1: Effect of Temperature on Fischer Esterification (General Observations)
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions | Recommended Application |
| Room Temperature - 50 °C | Very Slow | Low | Not generally recommended for sterically hindered substrates |
| 50 °C - 80 °C (e.g., Methanol Reflux) | Moderate to Fast | Moderate | Good starting point for optimization |
| 80 °C - 120 °C | Fast | Increased | May be necessary for hindered substrates; requires careful monitoring |
| > 120 °C (e.g., Microwave) | Very Fast | High | Can provide high yields in short times but requires specialized equipment and careful optimization to avoid decomposition[3] |
Visualizations
Diagram 1: Fischer Esterification Mechanism
References
- 1. One Part of Chemistry: Esterification: Methyl benzoate [1chemistry.blogspot.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. academicpublishers.org [academicpublishers.org]
- 5. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in the Synthesis of Methyl 4,5-difluoro-2-methylbenzoate
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of Methyl 4,5-difluoro-2-methylbenzoate. This valuable synthetic intermediate is crucial in the development of new pharmaceuticals and advanced materials.[1][2] Ensuring its purity is paramount for the reliability of subsequent reactions and the quality of the final product. This document provides in-depth, experience-driven answers to common challenges related to by-product formation, offering troubleshooting strategies, analytical protocols, and preventative measures.
Part 1: Frequently Asked Questions on Synthesis and By-product Formation
This section addresses the most common queries regarding the synthesis of this compound and the origins of potential impurities.
Q1: What is the standard laboratory method for synthesizing this compound?
The most prevalent and cost-effective method is the Fischer esterification of 4,5-difluoro-2-methylbenzoic acid with methanol.[3] This reaction is typically catalyzed by a strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, and is driven by heating the mixture under reflux.[3][4] The reaction is governed by equilibrium, meaning it is reversible.
Q2: What are the primary by-products I should anticipate in this reaction?
During the synthesis, several by-products and impurities can arise from the starting materials, reaction conditions, and the equilibrium nature of the process. The most common species are summarized below.
| By-product / Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Common Cause |
| Unreacted Starting Material | C₈H₆F₂O₂ | 172.13 | Incomplete reaction due to equilibrium.[4][5] |
| Isomeric Ester | C₉H₈F₂O₂ | 186.16 | Use of impure 4,5-difluoro-2-methylbenzoic acid containing synthetic isomers (e.g., 2-fluoro-4-methylbenzoic acid).[6] |
| Decarboxylation Product | C₇H₆F₂ | 128.12 | Excessive reaction temperature leading to the loss of CO₂ from the starting carboxylic acid.[7][8] |
| Dimethyl Ether | C₂H₆O | 46.07 | Acid-catalyzed dehydration of the methanol solvent/reagent, especially at higher temperatures. |
| Water | H₂O | 18.02 | A direct product of the esterification reaction; its presence shifts the equilibrium toward the reactants.[3] |
Q3: My analysis shows a significant amount of unreacted 4,5-difluoro-2-methylbenzoic acid. Why didn't the reaction go to completion?
Fischer esterification is a classic equilibrium-limited reaction.[4][5] The presence of water, a product of the reaction, can hydrolyze the ester back to the starting carboxylic acid and alcohol, preventing the reaction from reaching 100% conversion. According to Le Châtelier's Principle, the equilibrium must be actively shifted toward the products.[4] This is typically achieved by:
-
Using a large excess of one reactant: Methanol is inexpensive and can be used as the solvent, driving the equilibrium forward.[3]
-
Removing water as it forms: While more complex for a laboratory-scale reflux, techniques like using a Dean-Stark trap (more common with higher-boiling alcohols) or adding a dehydrating agent can be employed.
Q4: I've identified an isomeric ester by-product. Where did it come from?
This issue almost always originates from the purity of the starting material, 4,5-difluoro-2-methylbenzoic acid. The synthesis of this acid, for instance, via Friedel-Crafts reactions on m-fluorotoluene, can produce a mixture of isomers, such as 2-fluoro-4-methylbenzoic acid.[6] If this isomeric acid is present in your starting material, it will undergo esterification concurrently with your target acid, leading to the corresponding isomeric methyl ester by-product. It is critical to verify the purity of the starting acid by NMR or HPLC before beginning the synthesis.
Q5: Under what conditions does the decarboxylation by-product form?
Decarboxylation is the removal of the carboxylic acid group as carbon dioxide (CO₂), yielding 1,2-difluoro-3-methylbenzene in this case.[9] This side reaction is primarily promoted by high temperatures.[7] While some substituted benzoic acids can decarboxylate more readily, excessive heat during the reflux step is the most common cause in a standard Fischer esterification. Careful temperature control is essential to minimize this pathway.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and solving problems encountered during the synthesis and purification of this compound.
Workflow for Troubleshooting an Impure Product
Caption: Troubleshooting workflow for identifying and resolving impurities.
Q: My reaction yield is very low, and the workup was difficult. What are the likely causes?
A: Low yield is often traced back to two main areas: the reaction equilibrium or the purification process.
-
Equilibrium Issues: As discussed in FAQ Q3, if you did not use a sufficient excess of methanol (a 5-10 fold molar excess is common) or if your reagents/glassware were not dry, the equilibrium would not favor product formation.
-
Workup Losses: The standard workup involves a wash with an aqueous base (e.g., sodium bicarbonate solution) to remove the strong acid catalyst and any unreacted carboxylic acid.[10] If you perform this wash too aggressively, you can form emulsions, leading to significant loss of your organic layer. Furthermore, if the ester product is prematurely hydrolyzed back to the water-soluble carboxylate salt during a prolonged or overly basic wash, it will be lost to the aqueous layer.
Q: My post-purification NMR/chromatogram shows that the product is still impure. How can I definitively identify the contaminants?
A: A multi-technique approach is most effective.
-
GC-MS: This is the ideal technique for identifying volatile by-products like the decarboxylation product (lower molecular weight) or dimethyl ether. The mass spectrometer will provide the molecular weight of the impurity, which is a critical piece of identifying information.[11]
-
HPLC-UV: High-Performance Liquid Chromatography is excellent for separating the target ester from non-volatile impurities like the unreacted starting acid (which will likely have a different retention time due to its higher polarity).[12]
-
¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is unparalleled for identifying isomeric impurities. An isomeric ester will have the same molecular weight as your product (and thus be indistinguishable by MS alone), but it will exhibit a different pattern of signals, particularly in the aromatic region of the ¹H NMR and in the ¹⁹F NMR spectrum.
Part 3: Standardized Analytical Protocols
These protocols are designed as starting points and may require optimization for your specific instrumentation.
Protocol 1: GC-MS for Volatile By-product Analysis
This method is optimized for detecting low molecular weight by-products such as the decarboxylation product.
-
Sample Preparation: Accurately weigh ~5 mg of the crude or purified product and dissolve it in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis: Compare the mass spectra of impurity peaks against the expected molecular weights of potential by-products (see table in Q2).
Protocol 2: HPLC for Purity Assessment and Non-Volatile Impurities
This method is designed to quantify the purity of the final product and detect non-volatile impurities like unreacted starting acid.[11][12]
-
Sample Preparation: Prepare a sample solution of approximately 100 µg/mL in the mobile phase.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
0-2 min: 50% A
-
2-15 min: Ramp from 50% to 95% A
-
15-18 min: Hold at 95% A
-
18-19 min: Ramp from 95% to 50% A
-
19-25 min: Hold at 50% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
Data Analysis: Calculate purity by the area percent method. The unreacted carboxylic acid, being more polar, should elute earlier than the target ester.
Part 4: Reaction Mechanism and Prevention Strategies
Understanding the reaction mechanism is key to preventing by-product formation.
Fischer Esterification Mechanism
Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.
Strategies for Minimizing By-products
-
Ensure Starting Material Purity: Always obtain a certificate of analysis or run an independent purity check (e.g., NMR) on your 4,5-difluoro-2-methylbenzoic acid to screen for isomers.[6]
-
Control Reaction Temperature: Maintain a gentle reflux. Overheating will not significantly accelerate the esterification but will promote decarboxylation and the formation of dimethyl ether. Use an oil bath with a temperature controller for precise heating.
-
Use Anhydrous Conditions: Use dry glassware and anhydrous methanol. The presence of water at the start of the reaction will inhibit its forward progress.
-
Optimize Reagent Stoichiometry: Employ a significant molar excess of methanol (e.g., 5-10 equivalents) to drive the equilibrium towards the product side.
-
Careful Workup: When neutralizing the acid catalyst with a base like sodium bicarbonate, add the solution slowly to control CO₂ evolution and prevent vigorous effervescence that can lead to product loss. Do not use a strong base like NaOH for the primary wash, as this can more easily hydrolyze the ester product.[13][14]
By implementing these diagnostic and preventative strategies, researchers can significantly improve the yield and purity of this compound, ensuring the success of their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Removal of Unreacted 4,5-Difluoro-2-methylbenzoic Acid
Welcome to the technical support center for handling common purification challenges in synthetic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter issues with removing unreacted 4,5-difluoro-2-methylbenzoic acid from their reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your target compounds.
I. Troubleshooting Guide: Isolating Your Product
This section addresses specific problems you might encounter during the workup and purification process.
Question: My crude ¹H NMR spectrum shows a significant amount of unreacted 4,5-difluoro-2-methylbenzoic acid along with my neutral or basic product. What is the most straightforward removal method?
Answer: The most direct and common method is a liquid-liquid extraction using a mild aqueous base.[1][2][3] The acidic proton of the carboxylic acid will be readily deprotonated by a base, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while your neutral or basic organic product remains in the organic solvent layer.
Causality: This separation is based on the principle of acid-base chemistry and differential solubility.[4] 4,5-difluoro-2-methylbenzoic acid, as a carboxylic acid, reacts with a base to form an ionic salt. Ionic salts are highly polar and therefore preferentially dissolve in a polar solvent like water, whereas most organic products are less polar and remain dissolved in the organic solvent.[1][4]
Recommended Action:
-
Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).[2][3]
-
Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.[3]
-
Allow the layers to separate, then drain the lower aqueous layer.
-
Repeat the wash process 2-3 times to ensure complete removal of the acidic impurity.[5]
-
Combine the organic layers and wash with brine to remove residual water before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]
Question: I am experiencing a persistent emulsion during the basic aqueous wash. How can I resolve this?
Answer: Emulsion formation is common when there are partially soluble species or when the two phases are shaken too vigorously.
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactant-like impurities or fine solids at the interface. The vigorous mixing required for efficient extraction can sometimes lead to their formation.
Recommended Actions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Brine Addition: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times to mix the layers. This reduces the energy input that can lead to stable emulsions.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
Question: My desired product is also acidic (e.g., a phenol or a less acidic carboxylic acid). How can I selectively remove the 4,5-difluoro-2-methylbenzoic acid?
Answer: This requires exploiting the difference in acidity (pKa) between your product and the starting material. 4,5-difluoro-2-methylbenzoic acid is a relatively strong carboxylic acid. You can use a base that is strong enough to deprotonate it but too weak to deprotonate your less acidic product.
Causality: The pKa of benzoic acid is approximately 4.2.[7] Electron-withdrawing fluorine atoms will lower this value, making it a stronger acid. Phenols typically have a pKa of around 10. A weak base like sodium bicarbonate (the conjugate acid, carbonic acid, has a pKa of 6.4) is basic enough to deprotonate the benzoic acid derivative but not the phenol.[8][9]
Recommended Action:
-
Perform the liquid-liquid extraction using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) .
-
This will selectively extract the more acidic 4,5-difluoro-2-methylbenzoic acid into the aqueous layer.[3][9]
-
Your less acidic product (e.g., a phenol) will remain in the organic layer.
-
If your product is a weaker carboxylic acid, this separation may be less effective and may require chromatographic methods.
II. Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4,5-difluoro-2-methylbenzoic acid relevant to its removal?
A1: Understanding the physicochemical properties is crucial for designing a purification strategy.
| Property | Value/Description | Implication for Removal |
| Molecular Formula | C₈H₆F₂O₂[10] | --- |
| Molecular Weight | 172.13 g/mol [10] | Relevant for calculating molar equivalents. |
| Appearance | Off-white to white crystalline powder[11] | Solid at room temperature. |
| Melting Point | 119-121 °C[11] | Can be used as a preliminary check for purity if isolated. |
| Acidity (pKa) | Estimated to be < 4.2 (stronger than benzoic acid due to fluorine substituents).[7][12] | The acidic proton is readily removed by common bases, forming a water-soluble salt. |
| Solubility | Soluble in many common organic solvents (e.g., THF, Ethyl Acetate, DCM). Slightly soluble in water.[12] | Allows for dissolution in an organic phase for extraction. Its salt form is highly water-soluble. |
Q2: When should I choose chromatography over a simple extraction?
A2: While extraction is a powerful first-line technique, column chromatography is necessary in certain situations:
-
Similar Acidities: If your product and the unreacted starting material have very similar pKa values, selective extraction is not feasible.
-
Neutral Products with Similar Polarity: If your product is neutral but has a polarity very close to the starting acid, it might "streak" on a silica gel column. A basic wash beforehand is still highly recommended to remove the bulk of the acid.
-
Multiple Impurities: When other side products are present that cannot be removed by washing.
For flash chromatography of acidic compounds, it is often beneficial to add a small amount of acetic or formic acid (0.5-1%) to the eluent to improve peak shape and reduce tailing.[13]
Q3: Are there alternatives to liquid-liquid extraction for removing this acid?
A3: Yes, solid-phase extraction (SPE) or the use of scavenger resins are excellent alternatives, especially for smaller scale reactions or for high-throughput purification.[14]
-
Solid-Phase Extraction (SPE): You can pass your crude product (dissolved in a suitable solvent) through a cartridge containing a basic stationary phase (like an amine-functionalized silica or basic alumina). The acidic starting material will be retained on the solid support, while your neutral or less polar product elutes through.[14][15]
-
Scavenger Resins: These are polymer beads functionalized with basic groups (e.g., aminomethyl polystyrene). You add the resin directly to your crude reaction mixture, stir for a period, and then simply filter off the resin, which has now bound your acidic impurity.
III. Visualized Workflow & Protocols
Purification Method Selection Guide
This flowchart provides a decision-making framework for selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction with Basic Wash
-
Dissolution: Dissolve the crude reaction mixture in a volume of ethyl acetate (EtOAc) or dichloromethane (DCM) that is approximately 10-20 times the mass of the crude material.
-
Transfer: Pour the organic solution into a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3]
-
Extraction: Stopper the funnel, and while pointing the tip away from yourself and others, invert it and open the stopcock to vent pressure. Close the stopcock and shake for 30-60 seconds, venting every 10-15 seconds.[2]
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Collection: Drain the bottom layer. Note: If using DCM, the organic layer is on the bottom. If using EtOAc, the aqueous layer is on the bottom. Keep both layers until you have confirmed the location of your product.
-
Repeat: Repeat the wash (steps 3-6) two more times with fresh NaHCO₃ solution.
-
Brine Wash: Wash the organic layer once with an equal volume of saturated NaCl solution (brine) to remove the bulk of dissolved water.[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Purification via Solid-Phase Extraction (SPE)
-
Cartridge Selection: Choose a basic SPE cartridge, such as one packed with an amine (NH₂) functional group or basic alumina.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically by washing with a strong organic solvent (e.g., methanol) followed by the elution solvent.
-
Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate). Load this solution onto the conditioned cartridge.
-
Elution: Elute the product from the cartridge using the chosen non-polar solvent system. The acidic impurity, 4,5-difluoro-2-methylbenzoic acid, will remain bound to the basic stationary phase.
-
Collection: Collect the fractions containing your purified product.
-
Verification: Confirm the purity of the collected fractions using Thin Layer Chromatography (TLC) or another analytical method.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. magritek.com [magritek.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 7. global.oup.com [global.oup.com]
- 8. youtube.com [youtube.com]
- 9. wwwchem.uwimona.edu.jm [wwwchem.uwimona.edu.jm]
- 10. scbt.com [scbt.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 15. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Methyl 4,5-difluoro-2-methylbenzoate by TLC & HPLC
Welcome to the technical support center for monitoring the synthesis of Methyl 4,5-difluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate, real-time reaction analysis. Here, we move beyond simple protocols to explain the underlying principles of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) in the context of this specific fluorinated aromatic ester. Our goal is to empower you with the expertise to not only follow a method but to troubleshoot and adapt it effectively.
The Critical Role of Reaction Monitoring
In any chemical synthesis, knowing when a reaction is complete is paramount. For the synthesis of this compound, a common intermediate in pharmaceutical and agrochemical development, incomplete conversion of the starting material (4,5-difluoro-2-methylbenzoic acid) or the formation of byproducts can significantly impact yield, purity, and the efficiency of downstream processing.[1]
Both TLC and HPLC are powerful chromatographic techniques used to separate components of a mixture, making them ideal for tracking the disappearance of reactants and the appearance of the desired product.[2][3] Choosing the right technique and executing it properly are key to making informed decisions in the lab, such as when to quench the reaction or proceed with purification.
Thin-Layer Chromatography (TLC): Your First Line of Analysis
TLC is a rapid, cost-effective, and indispensable tool for qualitative reaction monitoring.[3][4] It provides a quick visual assessment of the reaction's progress.
Core Principle: Adsorption & Polarity
In normal-phase TLC, a polar stationary phase (typically silica gel) is used.[5][6] The mobile phase, a solvent or mixture of solvents, moves up the plate via capillary action.[7][8] Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate with the less polar mobile phase, resulting in a higher Retention Factor (R_f_). Conversely, more polar compounds adsorb more strongly to the silica and have lower R_f_ values.[9]
For the esterification to produce this compound, we expect the following trend in polarity and R_f_:
-
This compound (Product): Less polar than the starting acid.
-
4,5-difluoro-2-methylbenzoic acid (Starting Material): More polar due to the carboxylic acid group.
Therefore, the product spot should have a significantly higher R_f_ than the starting material spot.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of your starting material, 4,5-difluoro-2-methylbenzoic acid.
-
Lane 2 (Reaction Mixture): Using a capillary tube, take a small aliquot from your reaction mixture and spot it.[2]
-
Lane 3 (Co-spot): Spot the starting material first, then, on top of the same spot, apply the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.[2]
-
-
Development: Place the spotted TLC plate in a closed chamber containing a suitable mobile phase. Ensure the solvent level is below the origin.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely in a fume hood.
-
Visualize the spots. Since aromatic compounds like this compound are UV-active, the primary method is a UV lamp at 254 nm.[9][11][12] Spots will appear dark against the fluorescent green background.[11][12] Circle the spots with a pencil as they will disappear when the lamp is turned off.[11][13]
-
If needed, secondary visualization can be done using an iodine chamber, which is effective for many organic compounds.[9][13][14]
-
Troubleshooting Guide & FAQs for TLC
| Problem | Potential Cause(s) | Solution(s) & Scientific Rationale |
| Spots are streaking. | 1. Sample overload: Too much sample was applied, saturating the stationary phase.[10][15][16][17][18] 2. Highly polar/acidic compound: The carboxylic acid starting material can interact too strongly with the silica gel.[15] | 1. Dilute the sample before spotting. This ensures a proper equilibrium between the stationary and mobile phases. 2. Add a small amount of acetic or formic acid (e.g., 0.5-2%) to the mobile phase. [16][19] This protonates the analyte and any basic sites on the silica, reducing strong ionic interactions and tailing. |
| All spots remain at the origin (R_f_ ≈ 0). | Mobile phase is not polar enough: The solvent system lacks the strength to move the polar analytes off the highly polar stationary phase.[16] | Increase the polarity of the mobile phase. For a common hexane/ethyl acetate system, increase the proportion of ethyl acetate. This increases the mobile phase's ability to compete for adsorption sites on the silica, eluting the compounds. |
| All spots are near the solvent front (R_f_ ≈ 1). | Mobile phase is too polar: The solvent is so strong that it moves all components, regardless of their polarity, with the solvent front, resulting in no separation.[16] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. This strengthens the relative interaction of the analytes with the stationary phase, allowing for differential migration. |
| No spots are visible under UV light. | 1. Sample is too dilute. [10][16] 2. Compound is not UV-active. (Unlikely for this topic, but a general issue).[16] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10][16] 2. Use a chemical stain. A p-anisaldehyde or potassium permanganate stain can be used as a destructive, secondary visualization method.[9] |
Visualizing the TLC Troubleshooting Process
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Content Not Available [sigmaaldrich.com]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. chembam.com [chembam.com]
- 16. silicycle.com [silicycle.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Purity Analysis of Methyl 4,5-difluoro-2-methylbenzoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 4,5-difluoro-2-methylbenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure, featuring a difluorinated benzene ring, offers unique electronic properties that are often exploited in modern drug design. However, the efficacy, safety, and stability of the final product are directly contingent on the purity of this intermediate.[1][2] Undesired impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, or compromised API stability.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) for the identification, qualification, and control of impurities in new drug substances.[2][3][4][5] This guide provides an in-depth, comparative analysis of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—for the robust purity assessment of this compound. The methodologies described herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical intermediate.
Understanding Potential Impurities: A Process-Oriented Approach
The most common route to this compound is the Fischer esterification of 4,5-difluoro-2-methylbenzoic acid with methanol, typically catalyzed by a strong acid.[6] This synthetic pathway informs the likely impurity profile we must screen for.
Common Process-Related Impurities:
-
Unreacted Starting Materials:
-
4,5-difluoro-2-methylbenzoic acid
-
Methanol
-
-
Catalyst Residue:
-
e.g., Sulfuric acid (non-volatile), HCl (volatile)
-
-
Residual Solvents:
-
Solvents used during reaction or workup (e.g., Toluene, Dichloromethane).
-
-
By-products of Degradation:
-
Hydrolysis of the ester back to the carboxylic acid.
-
This guide will compare the spectroscopic signature of pure this compound against these potential contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural and Quantitative Analysis
NMR spectroscopy is arguably the most powerful technique for the purity assessment of organic molecules because it provides detailed structural information and can be used for direct quantification (qNMR).[7][8][9] The signal area in NMR is directly proportional to the number of nuclei, allowing for a highly accurate purity determination against a certified internal standard.[7][10]
Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Assay
-
Standard Preparation: Accurately weigh (~10 mg) a certified internal standard (e.g., Maleic Acid) into a vial. Record the weight to 0.01 mg. Dissolve in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh (~20 mg) the this compound sample into a separate vial. Record the weight to 0.01 mg.
-
Mixing: Transfer the internal standard solution to the sample vial, ensuring quantitative transfer. Vortex thoroughly until fully dissolved.
-
NMR Tube Loading: Transfer the final solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a ≥400 MHz spectrometer.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30s for quantitative accuracy). Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz. Manually phase and baseline correct the spectrum.
-
Integration and Calculation:
-
Integrate a well-resolved signal from the analyte (e.g., the -OCH₃ singlet).
-
Integrate a well-resolved signal from the internal standard (e.g., the olefinic protons of Maleic Acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow for NMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Comparative NMR Data Analysis
| Nucleus | Pure this compound (Expected) | Contaminated Sample (Example Impurity) | Causality and Insight |
| ¹H NMR | δ ~7.5-7.2 (m, 2H, Ar-H) δ ~3.85 (s, 3H, -OCH₃) δ ~2.30 (s, 3H, Ar-CH₃) | δ ~12.5 (br s, 1H): 4,5-difluoro-2-methylbenzoic acidδ ~3.3 (s): Methanol | The carboxylic acid proton is highly deshielded and broad. Methanol's methyl signal is a sharp singlet. Their presence is a direct indication of incomplete reaction or hydrolysis. |
| ¹³C NMR | ~165 ppm (C=O) ~150-115 ppm (Ar-C, C-F) ~52 ppm (-OCH₃) ~15 ppm (Ar-CH₃) | ~168 ppm (C=O): 4,5-difluoro-2-methylbenzoic acidAdditional aromatic signals may indicate isomeric impurities. | The carboxylic acid carbonyl carbon is typically downfield compared to the ester. Each unique carbon environment gives a distinct signal, making ¹³C NMR excellent for detecting isomers. |
| ¹⁹F NMR | Two distinct signals in the aromatic fluorine region (~ -130 to -150 ppm), each showing coupling to protons and each other. | Additional signals would indicate positional isomers or fluorinated by-products. | ¹⁹F NMR is extremely sensitive to the electronic environment. Any impurity altering the substitution pattern on the aromatic ring will be readily detected. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a fast and non-destructive technique ideal for confirming the presence of key functional groups and identifying certain impurities.[11][12] For aromatic esters, a characteristic "Rule of Three" pattern of intense peaks is often observed.[13]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl). ATR is often preferred for its minimal sample preparation.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample on the ATR crystal or in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to the reference spectrum of the pure material.
Workflow for FTIR Analysis
Caption: General workflow for FTIR spectroscopic analysis.
Comparative FTIR Data Analysis
The analysis of aromatic esters by FTIR often follows the "Rule of Three," with three strong, characteristic peaks.[13][14]
| Wavenumber (cm⁻¹) | Assignment in Pure Sample | Signature of Impurity | Causality and Insight |
| ~3500-2500 | Absent | Broad absorption: 4,5-difluoro-2-methylbenzoic acid (O-H stretch) | This is the most definitive sign of a carboxylic acid impurity. The broadness is due to hydrogen bonding. |
| ~1730-1715 | Strong C=O stretch (Aromatic Ester)[15][16] | Shift or broadening of this peak. A second C=O peak around 1700 cm⁻¹ may indicate the acid impurity. | Conjugation with the aromatic ring lowers the C=O frequency compared to saturated esters. The acid C=O is at an even lower frequency. |
| ~1310-1250 | Strong C-C-O stretch | Minor shifts | Part of the characteristic ester fingerprint region. |
| ~1130-1100 | Strong O-C-C stretch | Minor shifts | Part of the characteristic ester fingerprint region. |
| ~1200-1000 | C-F stretches | Minor shifts | Strong absorptions characteristic of organofluorine compounds. |
Mass Spectrometry (MS): Unambiguous Molecular Weight and Impurity Identification
Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is unparalleled for detecting and identifying volatile impurities.[11] It provides the molecular weight of the analyte and its fragmentation pattern, which serves as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Analyze any other peaks in the chromatogram by comparing their mass spectra to library databases (e.g., NIST) to identify impurities.
-
The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC).
-
Workflow for GC-MS Analysis
Caption: Workflow for impurity profiling by GC-MS.
Comparative MS Data Analysis
| Ion (m/z) | Source in Pure Sample (Expected) | Signature of Impurity | Causality and Insight |
| 186 | [M]⁺˙ Molecular Ion (C₉H₈F₂O₂) | m/z 172: [M]⁺˙ of 4,5-difluoro-2-methylbenzoic acid | The molecular ion peak is the most direct evidence of the compound's identity. GC-MS will separate the acid impurity, allowing for its individual detection. |
| 155 | [M - OCH₃]⁺ Loss of the methoxy radical | - | This is a characteristic fragmentation of methyl esters, forming a stable acylium ion.[17] |
| 127 | [M - COOCH₃]⁺ Loss of the carbomethoxy group | - | This fragment corresponds to the difluoro-methyl-benzene cation. |
| Various | Absent | Peaks corresponding to residual solvents (e.g., m/z 91 for toluene, m/z 49/84 for dichloromethane) | GC-MS is highly effective for detecting and identifying residual solvents, which are controlled under ICH Q3C guidelines.[3] |
Conclusion: An Integrated Spectroscopic Strategy
No single technique provides a complete picture of a sample's purity. A robust, self-validating approach relies on the synergistic use of multiple spectroscopic methods.
-
NMR Spectroscopy stands as the primary tool for structural confirmation and accurate quantitative purity determination (qNMR). Its ability to simultaneously identify and quantify the main component and impurities against a standard is unmatched.
-
FTIR Spectroscopy serves as a rapid, qualitative screening method. It is excellent for quickly verifying the correct functional groups and detecting gross contamination, particularly from starting materials like carboxylic acids.
-
Mass Spectrometry (coupled with GC or LC) is the specialist's tool for identifying and semi-quantifying unknown volatile and non-volatile impurities, respectively. It excels at detecting trace-level contaminants and residual solvents that may be invisible to other techniques.
By integrating these three pillars of spectroscopic analysis, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the integrity of their synthetic processes and the quality of the final products derived from it.
References
- 1. tasianinch.com [tasianinch.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mca.gm [mca.gm]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ijrar.org [ijrar.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]
A Senior Application Scientist's Guide to the Characterization and Validation of Methyl 4,5-difluoro-2-methylbenzoate
For the discerning researcher, scientist, and drug development professional, the robust characterization and validation of chemical intermediates are paramount. This guide provides an in-depth technical comparison and a validated framework for establishing the identity, purity, and quality of Methyl 4,5-difluoro-2-methylbenzoate , a key building block in modern medicinal chemistry. While specific peer-reviewed characterization data for this compound is emerging, this guide establishes a rigorous analytical paradigm based on first principles and comparative data from structurally similar analogs.
Introduction: The Significance of Fluorinated Benzoates
This compound (CAS 1245515-60-9) belongs to a class of fluorinated aromatic compounds whose importance in pharmaceutical and agrochemical research cannot be overstated. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, a well-defined analytical strategy for such intermediates is not merely a quality control measure but a foundational component of a successful research and development program.
This guide will compare the expected analytical behavior of this compound with its close structural analogs: Methyl 4-fluoro-2-methylbenzoate and the non-fluorinated parent compound, Methyl 2-methylbenzoate . This comparative approach provides a robust framework for method development and data interpretation.
Physicochemical Properties: A Comparative Overview
A thorough understanding of a compound's physicochemical properties is the cornerstone of analytical method development. The following table summarizes the key properties of this compound and its selected comparators.
| Property | This compound | Methyl 4-fluoro-2-methylbenzoate | Methyl 2-methylbenzoate |
| CAS Number | 1245515-60-9[1] | 174403-69-1[2][3] | 89-71-4 |
| Molecular Formula | C₉H₈F₂O₂[1] | C₉H₉FO₂[3] | C₉H₁₀O₂[4][5] |
| Molecular Weight | 186.16 g/mol [1] | 168.17 g/mol [3] | 150.17 g/mol |
| Appearance | Predicted: Colorless Liquid/Solid | Colorless Liquid | Liquid |
| Boiling Point | Not available | Not available | 207-208 °C |
| Density | Not available | Not available | 1.073 g/mL at 25 °C |
| Refractive Index | Not available | Not available | n20/D 1.519 |
Structural Characterization: A Multi-Technique Approach
The unequivocal identification of a chemical entity relies on a confluence of spectroscopic techniques. Below, we outline the expected spectroscopic profile of this compound and provide a detailed protocol for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 will likely appear as a doublet of doublets due to coupling with the two adjacent fluorine atoms. The proton at C3 will also be a doublet of doublets, coupling to the C4-F and potentially a smaller long-range coupling.
-
Methyl Ester Protons: A singlet integrating to three protons is expected around δ 3.9 ppm.
-
Aryl Methyl Protons: A singlet integrating to three protons is expected around δ 2.4-2.5 ppm.
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
Carbonyl Carbon: A singlet is expected around δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons directly attached to fluorine (C4 and C5) will exhibit large one-bond C-F coupling constants. Other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
Methyl Ester Carbon: A singlet is expected around δ 52 ppm.
-
Aryl Methyl Carbon: A singlet is expected around δ 20-22 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum (Electron Ionization, EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 186, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 155, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 127.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectrum (liquid film):
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): An absorption band is expected in the region of 1250-1300 cm⁻¹.
-
Aromatic C=C Stretch: Multiple absorption bands are expected in the region of 1450-1600 cm⁻¹.
-
C-F Stretch: Strong absorption bands are expected in the region of 1100-1250 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorption bands are expected in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Analytical Validation: Ensuring Fitness for Purpose
A robust analytical method is essential for quality control and regulatory submission. The following section details a proposed validation strategy for this compound, adhering to the principles outlined in the ICH Q2(R1) guideline and leveraging the chromatographic principles from USP <621> .[6][7][8][9][10][11][12][13][14][15]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Rationale: Reversed-phase HPLC is the workhorse for purity and assay determination of non-volatile small molecules due to its high resolution, sensitivity, and robustness.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities and degradation products. This is demonstrated by analyzing stressed samples (acid, base, peroxide, heat, light) and ensuring peak purity using a photodiode array (PDA) detector.
-
Linearity: A minimum of five concentrations covering the expected working range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range will be dictated by the intended application (e.g., 80-120% of the test concentration for assay).
-
Accuracy: Determined by recovery studies on spiked samples. Recoveries should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Multiple preparations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The reliability of the method is assessed by deliberately varying parameters such as flow rate, column temperature, and mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Rationale: GC-MS is an orthogonal technique to HPLC and is particularly well-suited for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
Proposed GC-MS Method:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min) |
| Injector Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
Comparative Analysis and Performance
The analytical performance of this compound is expected to be comparable to its analogs, with some key differences arising from the fluorine substitutions.
| Analytical Technique | Expected Performance for this compound | Comparison with Analogs |
| HPLC Retention Time | Expected to be slightly longer than Methyl 4-fluoro-2-methylbenzoate due to increased hydrophobicity from the second fluorine atom. | Methyl 2-methylbenzoate will have the shortest retention time in a reversed-phase system. |
| GC Elution Time | Expected to be similar to its mono-fluorinated analog, with potential for slightly earlier elution due to increased volatility. | The non-fluorinated analog will likely have a slightly longer elution time. |
| MS Fragmentation | The presence of two fluorine atoms will influence fragmentation pathways, potentially leading to unique fragments involving C-F bond cleavage. | The fragmentation patterns of the analogs will be simpler, lacking the characteristic fluorine-containing fragments. |
| NMR Chemical Shifts | The ¹⁹F NMR spectrum will be a key characterization tool, providing two distinct signals with mutual coupling. | The mono-fluorinated analog will show a single ¹⁹F NMR signal. |
Visualizing the Workflow
A logical workflow is crucial for the systematic characterization and validation of any new chemical entity.
Caption: Workflow for the characterization and validation of a chemical intermediate.
Conclusion
This guide provides a comprehensive framework for the characterization and validation of this compound. By leveraging a multi-technique approach to structural elucidation and adhering to established guidelines for analytical method validation, researchers can ensure the quality and integrity of this important chemical intermediate. The comparative analysis with its structural analogs provides a valuable context for interpreting analytical data and troubleshooting method development. The adoption of this rigorous analytical strategy will undoubtedly contribute to the successful advancement of research and development programs that utilize this versatile building block.
References
- 1. 1245515-60-9|this compound|BLD Pharm [bldpharm.com]
- 2. 174403-69-1|Methyl 4-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. usp.org [usp.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. starodub.nl [starodub.nl]
- 14. ICH Official web site : ICH [ich.org]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to the Synthesis of Methyl 4,5-difluoro-2-methylbenzoate: An Essential Intermediate in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Methyl 4,5-difluoro-2-methylbenzoate stands as a pivotal building block in this arena, offering a versatile platform for the synthesis of complex, high-value molecules. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The Significance of this compound in Synthesis
The unique substitution pattern of this compound, featuring a vicinal difluoro motif and a strategically placed methyl group on the benzene ring, makes it a highly sought-after intermediate. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the ester functionality, while the methyl group provides a steric and electronic handle for further functionalization. This combination of features is instrumental in the development of novel therapeutic agents and advanced materials.
Route 1: Fischer-Speier Esterification of 4,5-Difluoro-2-methylbenzoic Acid
The most direct and classical approach to this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 4,5-difluoro-2-methylbenzoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis, valued for its simplicity and cost-effectiveness.
Mechanistic Considerations
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule yield the desired ester. The reaction is reversible, and thus, an excess of the alcohol is typically used to drive the equilibrium towards the product.
Experimental Protocol: Sulfuric Acid Catalysis
This protocol outlines a standard laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
4,5-Difluoro-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-difluoro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Expected Yield: While specific yields for this exact substrate are not widely published, analogous Fischer esterifications of substituted benzoic acids typically afford yields in the range of 70-95%, depending on the reaction scale and purification efficiency.
Causality Behind Experimental Choices
-
Excess Methanol: The use of a large excess of methanol serves a dual purpose: it acts as both the reactant and the solvent, and its high concentration shifts the reaction equilibrium towards the formation of the ester product, maximizing the yield.
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong proton donor and an effective dehydrating agent, both of which are crucial for promoting the forward reaction.
-
Sodium Bicarbonate Wash: This step is critical for removing the acidic catalyst and any unreacted 4,5-difluoro-2-methylbenzoic acid, simplifying the subsequent purification process.
Route 2: Alternative Esterification Methodologies
While the Fischer-Speier esterification is a robust method, alternative approaches can offer advantages in terms of milder reaction conditions, higher yields, or simplified workup procedures.
Dihalo-hydantoin Catalyzed Esterification
A patent describes a method for the preparation of methyl benzoate compounds using a dihalo-hydantoin (such as 1,3-dibromo-5,5-dimethylhydantoin) as a catalyst in methanol. This approach may offer a milder alternative to strong mineral acids.
Plausible Protocol Adaptation:
-
Reaction Setup: Combine 4,5-difluoro-2-methylbenzoic acid, methanol, and a catalytic amount of a dihalo-hydantoin in a reaction vessel.
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 40-70 °C) for a specified duration.
-
Workup and Purification: The workup would likely follow a similar extraction and washing procedure as the Fischer esterification to remove the catalyst and any byproducts.
Potential Advantages:
-
Milder Conditions: Avoids the use of highly corrosive concentrated sulfuric acid.
-
Safety: Potentially safer to handle on a large scale.
Route 3: Synthesis from Aryl Precursors via Directed ortho-Metalation (DoM)
An alternative to the esterification of a pre-synthesized carboxylic acid is the construction of the molecule from a simpler aromatic precursor, such as 1,2-difluoro-4-methylbenzene. Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings.
Conceptual Pathway
-
Directed ortho-Metalation: Treatment of 1,2-difluoro-4-methylbenzene with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) in the presence of a directing group or through the inherent directing ability of the fluorine and methyl substituents, could lead to the formation of an aryl lithium species at the 2-position.
-
Carboxylation: Quenching the aryl lithium intermediate with carbon dioxide (e.g., by bubbling CO₂ gas through the solution or by adding solid dry ice) would introduce a carboxylic acid group, forming 4,5-difluoro-2-methylbenzoic acid in situ.
-
Esterification: Subsequent esterification of the resulting carboxylic acid, either in the same pot or after isolation, would yield the final product.
Potential Advantages:
-
Convergent Synthesis: Allows for the construction of the target molecule from a more readily available starting material.
-
Versatility: The aryl lithium intermediate can be trapped with various electrophiles, opening up avenues for the synthesis of other derivatives.
Challenges:
-
Regioselectivity: Achieving the desired regioselectivity of the metalation can be challenging due to the presence of multiple activating/directing groups on the aromatic ring.
-
Harsh Conditions: Organolithium reagents require strictly anhydrous and inert conditions and are often handled at low temperatures.
Comparative Summary of Synthesis Routes
| Feature | Route 1: Fischer-Speier Esterification | Route 2: Alternative Esterification | Route 3: Directed ortho-Metalation |
| Starting Material | 4,5-Difluoro-2-methylbenzoic acid | 4,5-Difluoro-2-methylbenzoic acid | 1,2-Difluoro-4-methylbenzene |
| Key Reagents | Methanol, H₂SO₄ | Methanol, Dihalo-hydantoin | Organolithium base, CO₂ |
| Reaction Conditions | Reflux | Mildly elevated temperature | Low temperature, inert atmosphere |
| Pros | Well-established, cost-effective, simple | Milder conditions, potentially safer | Convergent, versatile |
| Cons | Requires strong acid, reversible | Less established for this specific substrate | Harsh reagents, potential regioselectivity issues |
| Scalability | Readily scalable | Potentially scalable | Requires specialized equipment and handling |
Visualizing the Synthetic Pathways
A Comparative Guide to the Reactivity of Fluorinated Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for fine-tuning physicochemical and biological properties.[1][2] Fluorinated benzoic acid esters, in particular, represent a class of compounds where the position of a single fluorine atom can dramatically alter reactivity, offering a subtle yet powerful tool for molecular design. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated benzoic acid esters, supported by established chemical principles and experimental data.
The Decisive Role of Fluorine's Electronic Effects
Fluorine's influence on the reactivity of a benzoic acid ester is primarily governed by its strong electronegativity, which gives rise to two competing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[3][4]
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bonds of the benzene ring.[5][6] This effect is distance-dependent, being most potent at the ortho position and diminishing through the meta to the para position. An electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing the rate of reactions like hydrolysis.[5][6][7]
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring.[3] This electron-donating effect is most pronounced at the ortho and para positions, where it can directly increase electron density at the carbon atom attached to the ester group, partially counteracting the inductive effect.[8][9] The meta position is largely unaffected by the resonance effect.[9][10]
The interplay of these two effects determines the overall electron-withdrawing or electron-donating character of the fluorine substituent at each position and, consequently, the reactivity of the ester.
Reactivity Comparison: Ortho vs. Meta vs. Para
The susceptibility of an ester to nucleophilic acyl substitution, such as alkaline hydrolysis, serves as a reliable measure of its reactivity. The reaction proceeds via a tetrahedral intermediate, and the rate is enhanced by substituents that stabilize this negatively charged intermediate.[11][12]
Here's a comparative analysis of the reactivity of fluorinated methyl benzoates:
| Substituent Position | Dominant Electronic Effect | Effect on Carbonyl Electrophilicity | Predicted Reactivity (Hydrolysis Rate) |
| Para-Fluoro | Inductive (-I) > Resonance (+M) | Increased | Higher than unsubstituted benzoate |
| Meta-Fluoro | Strong Inductive (-I) only | Strongly Increased | Highest among the three isomers |
| Ortho-Fluoro | Strong Inductive (-I) vs. Resonance (+M) + Steric Hindrance | Increased, but sterically hindered | Lower than meta and para isomers |
Meta-Fluorinated Benzoic Acid Esters: The Most Reactive
The meta position experiences the full force of fluorine's powerful inductive effect without any opposing resonance effect.[9][10] This significant electron withdrawal strongly increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. Consequently, meta-fluorinated benzoic acid esters exhibit the highest rate of hydrolysis among the three positional isomers.
Para-Fluorinated Benzoic Acid Esters: A Balance of Forces
At the para position, both the inductive and resonance effects are at play. While the inductive effect withdraws electron density and activates the ester, the resonance effect donates electron density, partially deactivating it.[8] However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[3] Therefore, the net effect is electron-withdrawing, leading to a higher reactivity compared to the unsubstituted benzoic acid ester, but lower than the meta-isomer.
Ortho-Fluorinated Benzoic Acid Esters: The Impact of Steric Hindrance
The ortho position presents a more complex scenario. While the inductive effect is strongest at this position, it is also subject to the opposing resonance effect. More importantly, the close proximity of the fluorine atom to the ester group introduces significant steric hindrance. This steric bulk impedes the approach of the nucleophile to the carbonyl carbon, raising the activation energy of the reaction and slowing the rate of hydrolysis.[13] As a result, ortho-fluorinated benzoic acid esters are generally the least reactive of the three isomers.
Experimental Validation: The Hammett Equation
The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of benzene derivatives.[14][15] The equation is given by:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[14]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[16]
Positive σ values indicate an electron-withdrawing group that increases the reaction rate for reactions with a positive ρ value (like ester hydrolysis), while negative σ values signify an electron-donating group.
The Hammett substituent constants (σ) for fluorine highlight the positional differences in its electronic influence:
| Substituent | σ_meta | σ_para |
| Fluoro | +0.337 | +0.062 |
Source: Hammett Equation - Wikipedia[14]
The larger positive σ value for the meta-fluoro substituent confirms its stronger electron-withdrawing character compared to the para-fluoro substituent, which is consistent with the observed higher reactivity.[14]
Experimental Protocol: Determination of Hydrolysis Rate Constants
This section outlines a detailed procedure for comparing the alkaline hydrolysis rates of methyl p-fluorobenzoate, methyl m-fluorobenzoate, and methyl o-fluorobenzoate using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the alkaline hydrolysis of the three isomers of fluorinated methyl benzoate.
Principle: The hydrolysis of the ester in the presence of excess base follows pseudo-first-order kinetics.[7] The disappearance of the ester or the appearance of the carboxylate can be monitored by measuring the change in absorbance at a specific wavelength over time.
Materials and Reagents:
-
Methyl p-fluorobenzoate
-
Methyl m-fluorobenzoate
-
Methyl o-fluorobenzoate
-
Sodium hydroxide (NaOH)
-
Ethanol (spectroscopic grade)
-
Deionized water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each fluorinated methyl benzoate isomer in ethanol.
-
Prepare a 0.1 M aqueous stock solution of NaOH.
-
-
Kinetic Run:
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between the ester and the corresponding benzoate (determined by running full spectra of the starting material and the fully hydrolyzed product).
-
Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25 °C).
-
In a 10 mL volumetric flask, pipette the appropriate volume of the ester stock solution and dilute with a 50:50 ethanol-water mixture to achieve a final concentration of approximately 1 x 10⁻⁴ M.
-
In a separate container, prepare the NaOH solution at the desired concentration (e.g., 0.01 M) in the same 50:50 ethanol-water solvent system.
-
To initiate the reaction, quickly mix equal volumes of the ester solution and the NaOH solution in the quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obs.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide ion: k₂ = k_obs / [OH⁻].
-
Expected Results:
The calculated second-order rate constants are expected to follow the trend:
k₂ (meta-fluoro) > k₂ (para-fluoro) > k₂ (ortho-fluoro)
Visualizing the Concepts
Electronic Effects of Fluorine on the Benzoic Acid Ring
Caption: Electronic effects of fluorine at different positions.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining hydrolysis rate constants.
Conclusion and Implications for Drug Discovery
The predictable yet distinct reactivity of fluorinated benzoic acid esters based on the position of the fluorine atom provides a valuable tool for medicinal chemists.[1] Understanding these reactivity differences is crucial for:
-
Prodrug Design: The rate of ester hydrolysis can be tuned to control the release of an active carboxylic acid drug in a specific physiological environment.
-
Metabolic Stability: Introducing fluorine can block sites of metabolic oxidation, but the electronic effects on an ester linkage can also influence its susceptibility to enzymatic cleavage by esterases.[1]
-
Synthesis and Process Development: The reactivity of these esters will dictate the optimal conditions for their synthesis and subsequent chemical transformations.[17][18]
By leveraging the nuanced electronic effects of fluorine, researchers can rationally design molecules with tailored reactivity profiles, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. quora.com [quora.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. web.viu.ca [web.viu.ca]
- 16. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 17. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 18. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methyl 4,5-difluoro-2-methylbenzoate: A Strategic Alternative in the Chemist's Toolbox for Advanced Synthesis
An In-Depth Technical Guide for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity, making them indispensable in the development of next-generation therapeutics and advanced materials.[2][3] This guide provides a comprehensive comparison of Methyl 4,5-difluoro-2-methylbenzoate with other relevant aromatic building blocks, offering objective, data-driven insights for researchers, scientists, and drug development professionals.
We will delve into the nuanced differences in physicochemical properties, synthetic accessibility, and reactivity, moving beyond a simple catalog of alternatives to explain the causal relationships that govern their utility in the laboratory.
The Profile of a Rising Star: this compound
This compound (CAS: 1245515-60-9) is a polysubstituted aromatic ester that presents a unique combination of electronic and steric features.[4] The vicinal difluoro motif at the 4- and 5-positions creates a strong electron-withdrawing effect, significantly modulating the reactivity of the aromatic ring. This is complemented by the ortho-methyl group, which introduces steric hindrance and can direct metallation or subsequent reactions. This specific substitution pattern makes it a valuable intermediate for creating complex molecules with precisely controlled properties.[5][6][7]
The Competitive Landscape: A Comparative Overview of Alternative Building Blocks
The selection of a building block is a critical decision in any synthetic campaign, balancing cost, availability, and desired molecular properties.[8] To contextualize the advantages of this compound, we will compare it against a curated set of structural analogs.
-
Isomeric Alternatives: Methyl 2,4-difluorobenzoate and Methyl 2,5-difluoro-4-methylbenzoate. These allow for an analysis of how the positioning of fluorine atoms affects reactivity and properties.
-
Monofluorinated Analog: 4-Fluoro-2-methylbenzoic acid. This helps to illustrate the impact of single versus multiple fluorine substitutions.
-
Non-Fluorinated Baseline: Methyl 4-methylbenzoate. This serves as a fundamental control to highlight the specific contributions of the fluorine atoms.
The logical relationship between these building blocks is their shared core structure, with variations in fluorination allowing for fine-tuning of molecular properties.
Caption: Logical relationships between the target building block and its alternatives.
A Data-Driven Comparison: Physicochemical Properties
The introduction of fluorine atoms profoundly alters a molecule's physicochemical profile. These changes are not merely academic; they have direct consequences on a compound's behavior in biological systems and its handling in the lab.
| Building Block | Molecular Weight ( g/mol ) | Calculated LogP | Key Physicochemical Features |
| This compound | 186.15 | ~2.5 (est.) | Vicinal difluoro groups significantly increase polarity and can alter metabolic pathways.[6] |
| Methyl 2,4-difluorobenzoate | 172.13[9] | 1.9[10] | The 2-fluoro substituent can engage in intramolecular hydrogen bonding, affecting conformation.[11] |
| 4-Fluoro-2-methylbenzoic Acid | 154.14 | ~2.0 (est.) | The carboxylic acid provides a handle for amide coupling but also increases acidity compared to non-fluorinated analogs. |
| Methyl 4-methylbenzoate | 150.17[12] | 2.7[12] | Serves as the lipophilic, non-fluorinated baseline for comparison. |
Expertise in Action: The higher polarity imparted by the two fluorine atoms in this compound can be a double-edged sword. While it may reduce non-specific binding, it could also decrease cell permeability. However, this feature is often exploited to block metabolic "soft spots" (sites of oxidative metabolism), thereby increasing the half-life of a drug candidate.[1][3] The choice between a mono- or di-fluorinated analog often hinges on achieving this delicate balance between metabolic stability and optimal lipophilicity.[13]
Synthetic Accessibility: Pathways to Key Intermediates
The viability of a building block is directly tied to the efficiency and cost-effectiveness of its synthesis. The primary route to many substituted benzoic acids involves Friedel-Crafts acylation followed by hydrolysis and esterification.[14][15]
Caption: Generalized synthetic workflow for substituted methyl benzoates.[14]
Causality Behind Experimental Choices: The choice of Lewis acid in the Friedel-Crafts acylation is critical for controlling regioselectivity, although a mixture of isomers is common.[14] The subsequent separation of isomers via recrystallization is often the most challenging step, impacting the overall yield and cost. For this compound, alternative strategies might involve nucleophilic aromatic substitution (SNAr) on a more elaborately substituted precursor, where the regioselectivity is pre-determined by the starting material.[13] This highlights a key trade-off: a simpler, cheaper starting material may lead to costly separation challenges, whereas a more complex starting material may offer a more direct, albeit more expensive, route.
Reactivity in Key Transformations: A Suzuki-Miyaura Cross-Coupling Case Study
To provide a practical comparison, we will examine the performance of these building blocks in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[16][17] The goal is to couple a boronic acid to the position ortho to the methyl group, which first requires conversion of the methyl ester to a derivative with a suitable leaving group (e.g., a halide or triflate) at the desired position. For this guide, we will consider the inherent electronic properties of the ring that would influence a hypothetical coupling reaction.
The electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the aromatic ring, making it more susceptible to the oxidative addition step in the catalytic cycle.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is a self-validating system designed to objectively compare the reactivity of different building blocks under identical conditions.
-
Substrate Preparation: Convert the methyl ester of each building block (assuming a bromo-substituent has been installed at the 6-position) to the corresponding aryl bromide.
-
Reaction Setup: In separate, oven-dried Schlenk flasks under an inert atmosphere (N₂ or Ar), combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of Dioxane/H₂O (4 mL).
-
Reaction Execution: Heat the reaction mixtures to 90 °C and monitor progress by TLC or GC-MS at 1-hour intervals.
-
Work-up and Analysis: After 4 hours (or upon completion), cool the reactions to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
-
Data Collection: Determine the isolated yield for each reaction.
Predicted Outcomes & Mechanistic Interpretation
The differing substitution patterns will directly influence reaction kinetics and yield.
| Building Block (as 6-bromo derivative) | Predicted Reaction Time | Predicted Yield | Mechanistic Rationale |
| This compound | Fastest | Highest | The strong inductive effect of two fluorine atoms enhances the rate of oxidative addition, the often rate-limiting step.[17] |
| Methyl 2,4-difluorobenzoate | Fast | High | Similar to the above, but the electronic effect is slightly different due to fluorine positioning. |
| 4-Fluoro-2-methylbenzoic Acid | Slower | Moderate | A single fluorine provides less electronic activation than two. The free carboxylic acid may interfere with the catalyst, potentially requiring protection or a different base. |
| Methyl 4-methylbenzoate | Slowest | Lowest | The electron-donating methyl group and lack of electron-withdrawing fluorines render the aryl bromide less reactive towards oxidative addition. |
Trustworthiness Through Design: This parallel experimental design ensures that any observed differences in yield or reaction rate can be confidently attributed to the inherent properties of the building blocks, as all other variables (catalyst, base, solvent, temperature) are held constant.
Concluding Remarks: Selecting the Right Tool for the Job
This compound stands out as a highly activated and versatile building block, particularly advantageous in reactions where enhanced electrophilicity of the aromatic ring is beneficial, such as in palladium-catalyzed cross-coupling reactions.[5][7]
-
For Maximum Reactivity: Choose This compound when rapid and high-yielding cross-coupling is the primary goal.
-
For Modulated Properties: Isomeric or monofluorinated analogs like Methyl 2,4-difluorobenzoate or 4-Fluoro-2-methylbenzoic Acid offer a way to fine-tune properties like solubility and metabolic stability while retaining some of the benefits of fluorination.[18]
-
As a Baseline: The non-fluorinated Methyl 4-methylbenzoate remains a cost-effective option when the unique electronic properties imparted by fluorine are not required.
Ultimately, the choice of building block is a strategic decision. By understanding the underlying chemical principles and comparing empirical data, researchers can make informed choices that accelerate their path toward the synthesis of novel, high-impact molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. ikprress.org [ikprress.org]
- 3. growthmarketreports.com [growthmarketreports.com]
- 4. 1245515-60-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]
- 13. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Novel Compounds Derived from Methyl 4,5-difluoro-2-methylbenzoate
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both complex and challenging. This guide provides an in-depth technical comparison of the biological activities of compounds derived from "Methyl 4,5-difluoro-2-methylbenzoate," a versatile scaffold with potential applications in medicinal chemistry. We will explore hypothetical derivatives of this compound as kinase inhibitors and anti-inflammatory agents, comparing their potential performance against established alternatives using robust experimental data. This guide is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind the experimental choices.
Introduction: The Potential of Fluorinated Benzoates
"this compound" is a fluorinated benzoic acid derivative. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a molecule, making it an attractive starting point for drug discovery. While direct and extensive biological activity data for derivatives of this specific compound is not abundant in publicly accessible literature, its structural motifs are present in molecules patented for targeting significant biological pathways, such as Epidermal Growth Factor Receptor (EGFR) degradation.[1][2][3] This suggests the potential of this scaffold in developing novel therapeutics, particularly in oncology and inflammation.
This guide will, therefore, serve as a roadmap for researchers looking to explore the potential of "this compound" derivatives. We will propose a series of hypothetical derivatives and outline a comprehensive strategy for their synthesis, biological evaluation, and comparison against established drugs in the fields of oncology and inflammation.
Part 1: Synthesis of Hypothetical Derivatives
To investigate the biological potential of the "this compound" scaffold, we propose the synthesis of a small library of derivatives. The synthetic strategy would leverage the reactive sites on the parent molecule—the methyl ester and the aromatic ring—to introduce diverse functional groups.
A plausible synthetic route, based on standard organic chemistry principles, is outlined below:
Workflow for Synthesis of Amide Derivatives:
Caption: Synthetic workflow for amide derivatives.
This pathway allows for the introduction of a wide variety of "R" groups through the selection of different primary and secondary amines, enabling the exploration of the structure-activity relationship (SAR).
Part 2: Biological Evaluation - A Comparative Approach
The cornerstone of this guide is the objective comparison of our hypothetical "this compound" derivatives against established therapeutic agents. We will focus on two key areas with high therapeutic relevance: oncology (specifically kinase inhibition) and inflammation.
Scenario 1: Evaluation as Kinase Inhibitors
Rationale: Many modern cancer therapies target specific protein kinases that are overactive in tumor cells. The structural features of our scaffold suggest potential for interaction with the ATP-binding pocket of kinases.
Competitor Compound: Sorafenib (a multi-kinase inhibitor approved for the treatment of liver and kidney cancer).
Experimental Workflow:
References
A Comparative Guide to the Synthesis of Methyl 4,5-difluoro-2-methylbenzoate: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 4,5-difluoro-2-methylbenzoate, a valuable building block in the creation of innovative pharmaceuticals and advanced materials, presents several synthetic pathways. This guide provides an in-depth, objective comparison of the most viable routes for its synthesis, focusing on a comprehensive cost-benefit analysis supported by experimental data. Our aim is to empower you with the critical information needed to select the most appropriate synthetic strategy for your research and development needs.
The Strategic Importance of this compound
The presence of fluorine atoms in pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving drug efficacy and pharmacokinetic profiles. The specific substitution pattern of this compound makes it a sought-after precursor for a range of biologically active molecules. This guide will navigate the complexities of its synthesis, enabling you to make informed decisions that balance cost, efficiency, and scalability.
Comparative Analysis of Synthetic Routes
We will dissect and compare four distinct synthetic strategies for producing the key intermediate, 4,5-difluoro-2-methylbenzoic acid, which is then esterified to yield the final product. Each route is evaluated based on the cost of starting materials, reagent expenses, reaction yields, operational complexity, and potential scalability.
A visual overview of the synthetic pathways is presented below:
Figure 1: Overview of synthetic routes to this compound.
Route 1: Friedel-Crafts Acylation of m-Fluorotoluene
This classical approach utilizes readily available starting materials. A key challenge lies in the formation of isomers, requiring a potentially costly and time-consuming separation step.
Experimental Protocol
Step 1: Friedel-Crafts Acylation In a four-necked flask, m-fluorotoluene and a solvent like 1,2-dichloroethane are cooled to approximately 0°C under a nitrogen atmosphere. Anhydrous aluminum trichloride is added, followed by the dropwise addition of trichloroacetyl chloride, maintaining the temperature between 0 and 10°C. The reaction is monitored by HPLC until the starting material is consumed.[1]
Step 2: Hydrolysis and Acidification The reaction mixture is then hydrolyzed under alkaline conditions, for instance, with a 30% aqueous solution of sodium hydroxide. Subsequent acidification with an acid like concentrated hydrochloric acid yields a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid.[1]
Step 3: Isomer Separation The separation of the desired 4-fluoro-2-methylbenzoic acid from its isomer is typically achieved by recrystallization.[1] This step is crucial for obtaining the pure product and its efficiency significantly impacts the overall yield and cost.
Step 4: Esterification The purified 4,5-difluoro-2-methylbenzoic acid is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Starting Material Cost | m-Fluorotoluene and trichloroacetyl chloride are relatively inexpensive and readily available in bulk. |
| Reagent Cost | Anhydrous aluminum trichloride is a common and affordable Lewis acid. |
| Yield | The initial acylation and hydrolysis steps can provide good yields, but the final yield is highly dependent on the efficiency of the isomer separation. |
| Operational Complexity | The reaction conditions are standard for Friedel-Crafts reactions. The primary challenge is the isomer separation, which may require multiple recrystallization steps. |
| Scalability | Friedel-Crafts reactions are generally scalable, but the isomer separation can become a bottleneck on a larger scale. |
Route 2: Directed Ortho-Metalation of 1,2-Difluoro-4-methylbenzene
This route offers a more direct approach to the desired substitution pattern by leveraging the directing effect of the fluorine atoms. However, it requires the use of pyrophoric and moisture-sensitive organolithium reagents.
Experimental Protocol
Step 1: Directed Ortho-Metalation and Carboxylation 1,2-Difluoro-4-methylbenzene is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise. The fluorine atom directs the lithiation to the ortho position. After stirring for a period to ensure complete metalation, the resulting aryllithium intermediate is quenched by the addition of solid carbon dioxide (dry ice).
Step 2: Work-up and Esterification The reaction is warmed to room temperature and then quenched with water. The aqueous layer is acidified to precipitate the 4,5-difluoro-2-methylbenzoic acid, which is then extracted, dried, and purified. The final esterification is carried out as described in Route 1.
Cost-Benefit Analysis
| Factor | Analysis |
| Starting Material Cost | 1,2-Difluoro-4-methylbenzene is a specialty chemical and can be more expensive than m-fluorotoluene. |
| Reagent Cost | n-Butyllithium is a costly and hazardous reagent, requiring specialized handling and storage.[2][3][4][5][6][7][8][9][10][11] |
| Yield | Directed ortho-metalation can be a high-yielding reaction if optimized, and it avoids the issue of isomer formation. |
| Operational Complexity | This route requires strict anhydrous and inert atmosphere techniques due to the reactivity of n-BuLi.[2][3][7][8][9] The handling of a pyrophoric reagent also poses significant safety challenges.[2][3][7][8][9] |
| Scalability | The use of cryogenic temperatures and highly reactive reagents can make scaling up this process challenging and expensive. |
Route 3: Grignard Reaction of a Brominated Precursor
This classic organometallic approach involves the formation of a Grignard reagent followed by carboxylation. The main challenge is the synthesis of the required brominated starting material.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene This precursor is not readily available and would need to be synthesized, for example, by bromination of 1,2-difluoro-4-methylbenzene.
Step 2: Grignard Reagent Formation and Carboxylation 1-Bromo-4,5-difluoro-2-methylbenzene is reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent. This reagent is then carboxylated by pouring it over crushed dry ice.
Step 3: Work-up and Esterification The reaction is worked up with an acidic aqueous solution to yield 4,5-difluoro-2-methylbenzoic acid. The final esterification is performed as previously described.
Cost-Benefit Analysis
| Factor | Analysis |
| Starting Material Cost | The synthesis of the brominated precursor adds an extra step and associated costs. |
| Reagent Cost | Magnesium is an inexpensive reagent. |
| Yield | Grignard reactions followed by carboxylation are generally high-yielding. |
| Operational Complexity | The formation of the Grignard reagent requires anhydrous conditions. The synthesis of the starting material adds to the overall complexity. |
| Scalability | Grignard reactions are well-established and scalable industrial processes. |
Route 4: Sandmeyer Reaction of 4,5-Difluoro-2-methylaniline
This route offers a versatile pathway starting from a commercially available aniline derivative. The Sandmeyer reaction is a robust and widely used transformation in aromatic chemistry.[12][13]
Experimental Protocol
Step 1: Reduction of 4,5-Difluoro-2-nitrotoluene If starting from the nitro compound, it is first reduced to 4,5-difluoro-2-methylaniline, typically using a reducing agent like iron powder in the presence of an acid such as hydrochloric acid.
Step 2: Diazotization 4,5-Difluoro-2-methylaniline is diazotized at low temperature (0-5°C) using sodium nitrite in an acidic medium.[14][15][16][17][18]
Step 3: Sandmeyer Reaction (Cyanation) The resulting diazonium salt is then reacted with copper(I) cyanide to introduce a cyano group, forming 4,5-difluoro-2-methylbenzonitrile.[18][19][20][21][22]
Step 4: Hydrolysis The benzonitrile is hydrolyzed to the corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid, under acidic or basic conditions.
Step 5: Esterification The final esterification is carried out as described in the previous routes.
Cost-Benefit Analysis
| Factor | Analysis |
| Starting Material Cost | 4,5-Difluoro-2-methylaniline and its precursor, 4,5-difluoro-2-nitrotoluene, are commercially available. |
| Reagent Cost | Sodium nitrite and copper(I) cyanide are common and moderately priced reagents.[18][19][20][21][22][23][24][25][26][27] |
| Yield | The Sandmeyer reaction and subsequent hydrolysis are generally reliable and can provide good overall yields. |
| Operational Complexity | Diazotization reactions require careful temperature control. The use of cyanide salts necessitates stringent safety precautions. |
| Scalability | The Sandmeyer reaction is a well-established industrial process. |
Alternative Approaches: The Balz-Schiemann Reaction
An alternative to the Sandmeyer cyanation is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom.[14][15][16][17][18] While not directly applicable for introducing a carboxyl group, it is a cornerstone of aromatic fluorination chemistry and can be a viable route for synthesizing related fluorinated building blocks.[14][15][16][17][18]
Final Esterification Step: A Closer Look
The final step in all the discussed routes is the esterification of 4,5-difluoro-2-methylbenzoic acid to its methyl ester. This is typically a straightforward and high-yielding reaction.
Experimental Protocol: Fischer Esterification
4,5-Difluoro-2-methylbenzoic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then heated at reflux for several hours. After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction to isolate the desired methyl ester.
Data Summary and Comparison
| Route | Key Starting Material(s) | Key Reagents | Pros | Cons |
| 1. Friedel-Crafts | m-Fluorotoluene | Trichloroacetyl chloride, AlCl₃ | Inexpensive starting materials | Isomer formation and separation |
| 2. Ortho-Metalation | 1,2-Difluoro-4-methylbenzene | n-Butyllithium | High regioselectivity, no isomers | Expensive and hazardous reagents, cryogenic conditions |
| 3. Grignard | 1-Bromo-4,5-difluoro-2-methylbenzene | Mg | High yields, scalable | Requires synthesis of brominated precursor |
| 4. Sandmeyer | 4,5-Difluoro-2-methylaniline | NaNO₂, CuCN | Readily available starting material, reliable | Use of toxic cyanide, multi-step process |
Conclusion and Recommendation
The choice of the optimal synthetic route for this compound depends heavily on the specific needs and resources of the laboratory or production facility.
-
For small-scale academic research where cost may be a primary concern and access to specialized equipment is limited, the Friedel-Crafts acylation (Route 1) or the Sandmeyer reaction (Route 4) are likely the most practical choices, provided the challenges of isomer separation or cyanide handling can be managed.
-
For process development and larger-scale synthesis where regioselectivity and overall efficiency are critical, the Directed Ortho-Metalation (Route 2) or the Grignard reaction (Route 3) may be more advantageous, despite the higher initial costs and more demanding reaction conditions. The Grignard route, in particular, offers a balance of high yield and scalability once the synthesis of the brominated precursor is established.
Ultimately, a thorough evaluation of in-house expertise, available equipment, safety protocols, and economic constraints will guide the final decision. This guide provides the foundational knowledge to embark on that evaluation with confidence.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
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- 3. fishersci.com [fishersci.com]
- 4. n-Butyllithium, 2.5M solution in hexanes, AcroSeal 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 11. 181278000 [thermofisher.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
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- 16. grokipedia.com [grokipedia.com]
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- 20. strem.com [strem.com]
- 21. Copper(I) Cyanide | 544-92-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 22. Copper(I) Cyanide price,buy Copper(I) Cyanide - chemicalbook [m.chemicalbook.com]
- 23. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 24. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
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"Methyl 4,5-difluoro-2-methylbenzoate" impurity profiling
An In-Depth Technical Guide to Impurity Profiling of Methyl 4,5-difluoro-2-methylbenzoate
Introduction: Beyond the Main Peak
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist of the story. However, the supporting cast of characters—the impurities—are equally critical to the narrative of safety and efficacy. This compound, a key building block in the synthesis of complex pharmaceuticals and other advanced materials, is no exception.[1][2] Its purity directly impacts the quality, stability, and safety of the final product.
Impurity profiling is not merely a quality control checkbox; it is a scientific investigation into the complete chemical composition of a drug substance. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate a thorough understanding and control of impurities.[3][4][5][6] These guidelines establish thresholds for reporting, identifying, and toxicologically qualifying impurities, making a robust analytical strategy indispensable.[7][8]
This guide, written from the perspective of a senior application scientist, provides a comparative analysis of analytical methodologies for the comprehensive impurity profiling of this compound. We will move beyond standard protocols to explore the causality behind experimental choices, enabling researchers and drug development professionals to design self-validating and regulatory-compliant impurity control strategies.
Anticipating the Unknown: Potential Impurities in this compound
A successful impurity profiling strategy begins with a theoretical assessment of what impurities are likely to be present. These can be broadly categorized as synthesis-related impurities and degradation products.
1. Synthesis-Related Impurities
The most common route to this compound is the acid-catalyzed esterification of 4,5-difluoro-2-methylbenzoic acid with methanol.[9][10][11] This seemingly straightforward reaction can introduce several potential impurities:
-
Starting Materials: Incomplete reaction can lead to the carryover of the starting material, 4,5-difluoro-2-methylbenzoic acid .
-
By-products: Side reactions during the synthesis of the parent benzoic acid can generate isomeric impurities. For instance, during the synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene, the p-isomer 2-fluoro-4-methylbenzoic acid can be formed.[12] Similar isomeric by-products could exist for the difluoro analogue.
-
Reagents and Catalysts: Inorganic impurities such as residual acids or catalysts may be present.[7]
2. Degradation Products
Forced degradation studies are essential to identify degradation pathways and develop stability-indicating analytical methods.[13][14] By subjecting the drug substance to harsh conditions (hydrolysis, oxidation, photolysis, thermal stress), we can predict the impurities that may form during storage and handling.
-
Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis, which would revert the molecule to the parent carboxylic acid, 4,5-difluoro-2-methylbenzoic acid .
-
Oxidative Degradation: The methyl group on the benzene ring is a potential site for oxidation, which could lead to the formation of Methyl 4,5-difluoro-2-formylbenzoate or the dicarboxylic acid analogue.[15]
-
Photolytic and Thermal Degradation: High-energy stress can lead to more complex degradation pathways, including potential decarboxylation or ring modifications.
The following diagram illustrates the logical flow of identifying and characterizing these potential impurities.
Caption: Workflow for Impurity Identification.
A Comparative Guide to Analytical Methodologies
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is required, leveraging the strengths of different technologies. Here, we compare the three cornerstone techniques: HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reversed-phase HPLC with UV detection is the primary method for determining the purity of this compound and quantifying its impurities.[16][17][18] Its versatility in handling a wide range of polarities makes it ideal for separating the parent molecule from its starting materials, by-products, and most degradation products.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for moderately non-polar compounds like this benzoate ester. The long alkyl chains provide sufficient hydrophobic interaction to retain the analyte and its structurally similar impurities.
-
Mobile Phase: A gradient elution using acetonitrile and water is crucial. An isocratic method might fail to elute highly non-polar impurities or provide adequate resolution for early-eluting polar impurities like the parent carboxylic acid. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the aqueous phase is critical to suppress the ionization of any carboxylic acid impurities, ensuring sharp, symmetrical peak shapes.[17]
-
Detection: UV detection is effective as the benzene ring provides a strong chromophore. A wavelength between 240-260 nm is typically optimal for benzoic acid derivatives.[17][19] A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity and aid in preliminary identification.
Protocol: A Validated RP-HPLC Method
Instrumentation: HPLC with PDA detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 247 nm.[16]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
Comparative Performance Data (Hypothetical)
| Compound | Expected RT (min) | Resolution (vs. API) | LOD (µg/mL) | LOQ (µg/mL) |
| 4,5-difluoro-2-methylbenzoic acid | 8.5 | > 5.0 | 0.03 | 0.10 |
| This compound | 15.2 | N/A | N/A | N/A |
| Isomeric Ester Impurity | 14.8 | > 1.8 | 0.05 | 0.15 |
| Oxidized Impurity (Aldehyde) | 11.3 | > 8.0 | 0.04 | 0.12 |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC, such as residual solvents or certain low-boiling point by-products.[15][20] Its primary advantage is the mass spectrometer, which provides structural information and allows for confident identification of unknown peaks through library matching.
Causality Behind Experimental Choices:
-
Column: A low-to-mid polarity column, such as a DB-5MS, is a versatile choice. It separates compounds primarily based on boiling point and offers excellent stability.[20]
-
Temperature Program: A programmed temperature ramp is essential to ensure the elution of compounds with a wide range of volatilities, from residual synthesis solvents to higher boiling by-products.
-
Derivatization: Non-volatile impurities, such as the parent carboxylic acid, will not pass through the GC column. If their analysis by GC is required, a derivatization step (e.g., methylation with BF₃·MeOH) is necessary to convert them into a more volatile form.[20][21]
Protocol: GC-MS for Volatile Impurity Analysis
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[20]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[20]
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve sample in a high-purity solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
The diagram below illustrates a potential EI fragmentation pathway for the parent molecule, which is key to its identification by MS.
Caption: Potential GC-MS Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure Elucidation
When an impurity is detected by HPLC or GC-MS but cannot be identified, NMR spectroscopy is the definitive tool for structural elucidation.[22][23] While less sensitive than chromatographic methods, it provides unambiguous information about the carbon-hydrogen framework of a molecule. Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the impurity itself.[24]
Causality Behind Experimental Choices:
-
Isolation: NMR requires a relatively pure and concentrated sample. Significant unknown impurities must first be isolated, typically using preparative HPLC.
-
Solvent: A deuterated solvent like CDCl₃ is commonly used, as it dissolves the analyte well and has minimal interfering signals.[25]
-
Experiment Suite: A full suite of 2D NMR experiments (COSY, HSQC, HMBC) is essential.
-
¹H NMR: Provides information on the number and type of protons.
-
¹³C NMR: Shows the number of unique carbons.
-
COSY: Reveals proton-proton couplings (H-C-C-H).
-
HSQC: Correlates protons directly to the carbons they are attached to (¹JCH).
-
HMBC: Shows long-range correlations between protons and carbons (²JCH, ³JCH), which is critical for piecing together the molecular structure.
-
Protocol: NMR for Structural Elucidation
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of deuterated chloroform (CDCl₃).[25]
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D COSY: Acquire a correlation spectroscopy experiment to establish proton-proton connectivity.
-
2D HSQC: Acquire a heteronuclear single quantum coherence experiment to identify C-H one-bond correlations.
-
2D HMBC: Acquire a heteronuclear multiple bond correlation experiment to establish long-range C-H connectivity.
-
Data Interpretation: Systematically analyze the spectra to assemble the molecular structure.
The following diagram shows the logical workflow for using this suite of NMR experiments to solve a structure.
Caption: NMR Structure Elucidation Workflow.
An Integrated Strategy for Regulatory Success
The ultimate goal is a robust, integrated strategy that leverages these techniques to build a complete impurity profile that satisfies regulatory expectations.
Caption: Integrated Impurity Profiling Strategy.
This strategy ensures that:
-
Routine Purity is Controlled: HPLC is used for batch release testing.
-
Volatiles are Monitored: GC-MS ensures control over residual solvents and other volatile impurities.
-
Stability is Understood: Forced degradation studies with LC-MS identify potential degradants.
-
Unknowns are Identified: A clear pathway exists for isolating and elucidating the structure of any significant unknown impurity, in line with ICH Q3A, which requires identification of impurities above the 0.10% threshold for most APIs.[7]
Conclusion
The impurity profiling of this compound is a multi-faceted task that demands more than a single analytical method. By combining the quantitative power of HPLC, the identification capabilities of GC-MS, and the definitive structural elucidation of NMR, a complete and scientifically sound picture of the drug substance can be assembled. This integrated approach not only ensures the quality and safety of the material but also provides the robust data package required for successful regulatory submissions, ultimately accelerating the journey from chemical intermediate to life-saving therapeutic.
References
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- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
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- 11. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 12. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ijpsdronline.com [ijpsdronline.com]
- 17. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 24. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Benchmarking "Methyl 4,5-difluoro-2-methylbenzoate" against commercial standards
An In-Depth Comparative Guide to the Analytical Benchmarking of Methyl 4,5-difluoro-2-methylbenzoate
For researchers, medicinal chemists, and process development scientists, the quality of starting materials and intermediates is paramount. The purity and impurity profile of a key building block can significantly impact reaction yields, downstream purification efforts, and the ultimate quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the analytical benchmarking of this compound (CAS: 1245515-60-9), a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]
We will move beyond a simple Certificate of Analysis (CofA) comparison and delve into a multi-modal analytical approach to rigorously compare an in-house or newly sourced lot against a certified commercial reference standard. This guide is structured to explain not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating quality assessment.
Introduction: The Critical Role of Intermediate Benchmarking
This compound is a difluorinated aromatic ester whose structural motifs are of significant interest in medicinal chemistry. The fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable precursor for complex molecular architectures.[1] However, the synthetic route to such intermediates can introduce process-related impurities, isomers, or residual starting materials.
An effective benchmarking program is not merely a quality control gate; it is a risk mitigation strategy. By establishing a comprehensive analytical baseline against a trusted standard, laboratories can ensure batch-to-batch consistency, troubleshoot problematic synthetic steps, and comply with stringent regulatory expectations.[3] Pharmaceutical reference standards serve as the essential benchmark for these analytical tests, enabling the verification of identity, purity, and potency.[3][4]
This guide will compare a hypothetical "In-House Lot" of this compound against a "Commercial Certified Standard" .
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1245515-60-9 | [5][6] |
| Molecular Formula | C₉H₈F₂O₂ | [5] |
| Molecular Weight | 186.16 g/mol | [5] |
| IUPAC Name | This compound | [5] |
The Analytical Workflow: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same attribute (like purity) through different physical principles. Our workflow integrates chromatographic, spectroscopic, and thermal analysis methods.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4,5-difluoro-2-methylbenzoate
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4,5-difluoro-2-methylbenzoate (CAS No. 174403-69-1), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory chemical handling.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is not classified as hazardous under the US OSHA Hazard Communication Standard 29 CFR 1910.1200.[1] However, the absence of a formal hazard classification does not imply zero risk. The toxicological properties have not been fully investigated, and it is prudent to handle it with the care afforded to all laboratory chemicals.[1]
Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, a laboratory coat, and closed-toe shoes.[1][2]
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Spill Response: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust. For liquid spills (if the compound is in solution), absorb the spill with an inert, non-combustible material like vermiculite or dry sand and collect it for disposal.[2]
Table 1: Hazard Summary for this compound
| Hazard Classification | Details | Source |
| OSHA (US) | Not classified as hazardous | [1] |
| GHS Label Elements | None required | [1] |
| Potential Hazards | The toxicological properties have not been fully investigated. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Chemical Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a critical step in ensuring safety and regulatory compliance.[4] this compound, being a halogenated organic compound, must be collected separately from non-halogenated organic waste.[5][6]
Core Principles of Segregation:
-
Designated Containers: Use only chemically compatible containers, clearly labeled for "Halogenated Organic Waste."[5][7][8]
-
No Mixing: Do not mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent violent reactions or the generation of toxic fumes.[8]
-
Point of Generation: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]
The following diagram illustrates the decision-making process for proper chemical waste segregation in the laboratory.
Caption: Decision workflow for laboratory chemical waste segregation.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2] Due to the presence of fluorine, specialized disposal methods like high-temperature incineration may be required to ensure the complete destruction of the molecule.[9]
Operational Steps:
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts in original containers, contaminated labware (e.g., filter paper, silica gel), and spill cleanup materials, in a designated hazardous waste container.[2]
-
The container must be made of a chemically compatible material (e.g., polyethylene) and have a secure, leak-proof closure.[4][8] The original container is often a suitable choice if it is in good condition.[8]
-
Ensure the container is not overfilled.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[7][8]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1][5]
-
Utilize secondary containment, such as a tray or tub, to contain any potential leaks or spills.[8]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste management company to arrange for pickup and disposal.[2][7]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [5][7][10] This is prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA).[4]
-
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of chemical waste is strictly regulated by federal and state agencies to protect human health and the environment.
-
Environmental Protection Agency (EPA): The EPA, under the RCRA, establishes the framework for managing hazardous waste from "cradle to grave."[4] Chemical waste generators are responsible for determining if their waste is hazardous, which can be done by checking if it is specifically "listed" or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees about the hazards of chemicals in the workplace through safety data sheets, labels, and training.[11] This includes providing clear instructions for safe handling and emergency procedures.
By following the procedures outlined in this guide, your laboratory will be in compliance with these critical regulations, fostering a culture of safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. danielshealth.com [danielshealth.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. acs.org [acs.org]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
